Product packaging for 2-Bromo-6-(chloromethyl)-4-methylpyridine(Cat. No.:)

2-Bromo-6-(chloromethyl)-4-methylpyridine

Cat. No.: B11887409
M. Wt: 220.49 g/mol
InChI Key: VGRHJASAEJQUBQ-UHFFFAOYSA-N
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Description

2-Bromo-6-(chloromethyl)-4-methylpyridine is a versatile bifunctional reagent of significant interest in medicinal chemistry and materials science. Its primary research value lies in its application for the immobilization of biomimetic metal ion chelates onto solid supports such as functionalized carbons and polymers . The molecule features two distinct reactive sites: the chloromethyl group acts as a flexible handle for tethering to amine-functionalized surfaces via nucleophilic substitution, while the bromo substituent on the pyridine ring allows for further functionalization through metal-catalyzed cross-coupling reactions post-immobilization . This enables researchers to construct sophisticated heterogeneous catalysts that mimic the active sites of metalloenzymes, combining the selectivity of homogeneous catalysts with the ease of recovery and recyclability of heterogeneous systems . This compound is part of a class of halogenated (chloromethyl)pyridine precursors essential for developing models of biological systems, such as the 2-histidine-1-carboxylate (2H1C) facial triad found in non-heme iron enzymes . Its structure is designed to avoid the formation of undesired by-products like 2-chloro-6-chloromethylpyridine, which can occur with harsher synthetic routes, ensuring a cleaner profile for downstream applications . Researchers utilize this compound exclusively for professional laboratory research. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7BrClN B11887409 2-Bromo-6-(chloromethyl)-4-methylpyridine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-(chloromethyl)-4-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN/c1-5-2-6(4-9)10-7(8)3-5/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGRHJASAEJQUBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)Br)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Positioning of Halogenated Pyridine Derivatives in Chemical Research

Halogenated pyridine (B92270) derivatives are a cornerstone of modern chemical research, primarily due to their role as versatile synthetic intermediates. nih.gov The pyridine ring is a fundamental structural motif found in a vast number of FDA-approved drugs, natural products, and functional materials. acs.orgrsc.orgnih.gov The introduction of halogen atoms onto the electron-deficient pyridine ring dramatically influences its reactivity, providing reliable handles for further chemical modification. nih.gov

The challenges associated with the direct functionalization of the pyridine C-H bond, stemming from the ring's low reactivity towards electrophilic substitution, have led chemists to rely on pre-halogenated precursors. rsc.orgnih.gov These halo-pyridines readily participate in a variety of powerful cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, allowing for the precise and controlled formation of carbon-carbon and carbon-heteroatom bonds. nih.govacs.org This strategic positioning makes halogenated pyridines indispensable building blocks for creating the complex molecular scaffolds required for pharmaceuticals, agrochemicals, and advanced materials. nih.govchemimpex.commdpi.com

The Unique Reactivity Profile of 2 Bromo 6 Chloromethyl 4 Methylpyridine

The synthetic utility of 2-Bromo-6-(chloromethyl)-4-methylpyridine lies in its distinct and differential reactivity, which is conferred by the two different halogen substituents at specific positions on the pyridine (B92270) ring. This bifunctional nature allows for selective, stepwise reactions, making it a highly valuable tool for synthetic chemists.

The bromine atom at the C2 position and the chloromethyl group at the C6 position exhibit orthogonal reactivity. The C2-bromo group is positioned on an electron-deficient aromatic ring, making it an excellent electrophilic partner in transition-metal-catalyzed cross-coupling reactions. nih.gov Experimental and theoretical studies have shown that in dihalopyridines, the halogen atom adjacent to the ring nitrogen is typically more reactive in such transformations. nih.gov This allows for the selective formation of new bonds at this position.

Conversely, the chloromethyl group at the C6 position behaves as a reactive alkyl halide. Its benzylic-like character makes it highly susceptible to nucleophilic substitution (SN2) reactions. This site can be readily attacked by a wide range of nucleophiles, including amines, alcohols, and thiols, to introduce a variety of functional groups. A key synthetic strategy involves first reacting the more labile chloromethyl group, followed by a subsequent cross-coupling reaction at the bromo-substituted position. mdpi.com

PropertyValue
Chemical Formula C₇H₇BrClN
Molecular Weight 220.50 g/mol
CAS Number 179546-86-0

Overview of Research Trajectories and Academic Significance

Research involving 2-Bromo-6-(chloromethyl)-4-methylpyridine primarily focuses on its application as a versatile building block in the synthesis of complex heterocyclic compounds. Its bifunctional nature is exploited to construct molecules with potential biological activity, particularly in the realms of pharmaceutical and agrochemical development. chemimpex.com

The academic significance of this compound stems from its ability to facilitate the efficient and regioselective synthesis of polysubstituted pyridines. The orthogonal reactivity of its two halogenated sites allows for a programmed, multi-step synthetic sequence. For instance, the chloromethyl group can be used to link the pyridine (B92270) core to another molecular fragment via a nucleophilic substitution reaction, after which the bromo group can be used as a handle for a subsequent metal-catalyzed cross-coupling reaction to build further complexity. mdpi.com This step-wise approach is crucial for creating libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery. The compound serves as a key intermediate in the synthesis of novel ligands for coordination chemistry and in the development of new materials with specific electronic or photophysical properties. chemimpex.comgeorgiasouthern.edu

Methodological Framework for the Comprehensive Literature Review

Retrosynthetic Analysis of the Molecular Architecture

A retrosynthetic analysis of this compound provides a logical framework for devising synthetic routes. The primary disconnections involve the carbon-halogen bonds and the formation of the pyridine (B92270) ring itself.

A key disconnection is the C-Cl bond of the chloromethyl group. This suggests a precursor such as (2-bromo-4-methyl-pyridin-6-yl)methanol, which can be converted to the target compound via a chlorination reaction, for instance, using thionyl chloride (SOCl₂). mdpi.com

Further disconnection of the C-Br bond points towards 2-chloro-4-methyl-6-(chloromethyl)pyridine as a potential precursor. However, a more common strategy involves the retrosynthesis to a simpler, commercially available or easily synthesized pyridine derivative, followed by sequential introduction of the required substituents. A plausible precursor is 2,4-dimethyl-6-aminopyridine, which can undergo diazotization followed by bromination to introduce the bromo group, and subsequent radical chlorination to functionalize one of the methyl groups.

Alternatively, a more fundamental retrosynthetic approach involves breaking down the pyridine ring itself. This leads to acyclic precursors that can be cyclized to form the desired substituted pyridine skeleton. For instance, a [4+2] cycloaddition strategy could be envisioned, where a 1,3-dicarbonyl compound, an aldehyde, and an ammonia (B1221849) source combine to form the dihydropyridine (B1217469) ring, which is then oxidized. baranlab.org

De Novo Synthesis Approaches

De novo synthesis offers a versatile platform for constructing the this compound molecule from acyclic precursors. These methods can be broadly categorized into strategies focusing on the formation of the pyridine ring and those centered on the introduction of the specific substituents.

Pyridine Ring Formation Strategies

The construction of the pyridine ring with the desired substitution pattern is a critical step in the de novo synthesis. Various cyclization and annulation reactions have been developed for this purpose. baranlab.org

One approach involves the cyclization of precursors that already contain some or all of the necessary substituents. For example, a Hantzsch-type pyridine synthesis could be adapted. researchgate.net This would involve the condensation of a β-ketoester, an aldehyde (such as acetaldehyde (B116499) to provide the C4-methyl group), and an ammonia source. Subsequent modifications would then be required to introduce the bromo and chloromethyl groups.

More direct methods involve the cyclization of α,β,γ,δ-unsaturated ketones with an ammonia source, which can lead to asymmetrically substituted pyridines. organic-chemistry.org

Annulation reactions provide another powerful tool for pyridine ring synthesis. For instance, a [3+3] cycloaddition between an O-acetyl ketoxime and an α,β-unsaturated aldehyde, catalyzed by a copper(I) salt and a secondary amine, can yield a variety of substituted pyridines. organic-chemistry.org

Another strategy is the [4+2] cycloaddition of vinylallenes with sulfonyl cyanides, which generates isopyridine intermediates that can be aromatized to pyridines. acs.org Furthermore, cobalt-catalyzed [2+2+2] cycloaddition of alkynes and nitriles has emerged as an efficient method for constructing multi-substituted pyridines. rsc.org

Introduction of Halogen and Methyl Substituents

A common and often more practical approach involves the functionalization of a pre-existing, simpler pyridine derivative. This typically involves the sequential introduction of the bromo, methyl, and chloromethyl groups.

The regioselective bromination at the C2 position is a crucial transformation. One established method starts from 2-amino-6-methylpyridine. chemicalbook.com This precursor can undergo a Sandmeyer-type reaction, where the amino group is converted to a diazonium salt and subsequently displaced by a bromide ion. chemicalbook.com

Alternatively, direct bromination of a suitable pyridine precursor can be achieved. For instance, the bromination of 2,6-dimethylpyridine (B142122) can be performed using brominating agents like liquid bromine or N-bromosuccinimide (NBS). pipzine-chem.com The regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the substituents already present on the ring.

A different approach involves a metal-halogen exchange on a di-substituted pyridine. For example, starting from 2,6-dibromopyridine (B144722), a selective metal-halogen exchange at one of the bromo positions can be achieved using reagents like isopropylmagnesium chloride lithium chloride complex ("Turbo Grignard"). mdpi.com The resulting organometallic intermediate can then be reacted with an electrophile to introduce a different substituent.

Once the 2-bromo-4,6-dimethylpyridine (B109062) is obtained, the final step is the selective chlorination of one of the methyl groups. This is typically achieved through a radical chlorination reaction, often using N-chlorosuccinimide (NCS) under UV irradiation or with a radical initiator.

Reaction Reagents and Conditions Precursor Product Reference
Chlorination of AlcoholThionyl chloride (SOCl₂)2-bromo-6-hydroxymethylpyridine2-bromo-6-chloromethylpyridine mdpi.com
Diazotization and Bromination1. HBr, Br₂; 2. NaNO₂2-Amino-6-methylpyridine2-Bromo-6-methylpyridine (B113505) chemicalbook.com
Direct BrominationLiquid bromine or NBS2,6-dimethylpyridine2-bromo-4,6-dimethylpyridine pipzine-chem.com
Metal-Halogen Exchangei-PrMgCl·LiCl2,6-dibromopyridine2-bromo-6-lithiopyridine mdpi.com
CycloadditionAlkenylboronic acids, α,β-unsaturated ketoxime O-pentafluorobenzoates, Cu-catalystAcyclic precursorsSubstituted Pyridines nih.gov
Methylation Techniques at the C4 Position

The introduction of a methyl group at the C4 position of the pyridine ring is a critical step in the synthesis of this compound. One common strategy involves the synthesis of a pre-methylated pyridine precursor, such as 2-bromo-4-methylpyridine (B133514), which can then be further functionalized.

A well-documented route to 2-bromo-4-methylpyridine begins with a commercially available aminopyridine derivative. For instance, 2-methyl-4-aminopyridine (B1174260) can be converted to 2-methyl-4-bromopyridine via a diazotization reaction followed by bromination. fishersci.co.uk In a typical procedure, the aminopyridine is treated with hydrobromic acid and bromine at low temperatures, followed by the addition of sodium nitrite. This in situ generation of the diazonium salt and its subsequent replacement by a bromine atom provides the desired 2-methyl-4-bromopyridine. fishersci.co.uk

Another approach detailed in the patent literature involves the synthesis of 2-methyl-4-nitropyridine (B19543) as a key intermediate. google.com This method starts with the condensation of diethyl malonate with 2-chloro-4-nitropyridine, followed by decarboxylation to yield 2-methyl-4-nitropyridine. The nitro group is then reduced to an amino group, for example, through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. The resulting 2-methyl-4-aminopyridine can then undergo diazotization and bromination as previously described to yield 2-methyl-4-bromopyridine. google.com

Below is a table summarizing a representative method for the synthesis of a 4-methyl-bromopyridine precursor.

Table 1: Synthesis of 2-Methyl-4-bromopyridine from 2-Methyl-4-aminopyridine

Step Reagents and Conditions Yield Reference

This interactive table summarizes the key steps and reported yield for the synthesis of a key precursor.

Functionalization at the C6 Position: Chloromethylation Strategies

With the 2-bromo-4-methylpyridine core established, the next critical functionalization is the introduction of a chloromethyl group at the C6 position. This can be achieved through either direct or indirect methods.

Direct Chloromethylation Methods

Direct chloromethylation of a pre-formed 2-bromo-4-methylpyridine ring at the C6 position is a challenging transformation due to the electron-withdrawing nature of the pyridine ring and the bromo-substituent, which deactivates the ring towards electrophilic substitution. While general chloromethylation procedures for pyridine rings exist, such as using formaldehyde (B43269) and hydrogen chloride, specific examples for the direct C6-chloromethylation of 2-bromo-4-methylpyridine are not widely reported in scientific literature.

Indirect Routes via Precursor Functionalization

A more common and controllable strategy for introducing the chloromethyl group is through an indirect route involving the functionalization of a precursor. This typically involves the synthesis of a hydroxymethyl-substituted pyridine, which is then converted to the desired chloromethyl derivative.

A plausible synthetic pathway to this compound would start from 2-bromo-4,6-dimethylpyridine. pipzine-chem.combldpharm.com One of the methyl groups, preferentially the one at the C6 position, would be selectively oxidized to a carboxylic acid, yielding 6-bromo-4-methylpicolinic acid. This selective oxidation can be a challenging step, often requiring careful selection of oxidizing agents and reaction conditions to avoid over-oxidation or reaction at the other methyl group.

Once the carboxylic acid is obtained, it can be reduced to the corresponding alcohol, (2-bromo-4-methylpyridin-6-yl)methanol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

The final step is the conversion of the hydroxymethyl group to a chloromethyl group. This is a standard transformation in organic synthesis and is often achieved with high efficiency using reagents such as thionyl chloride (SOCl₂) or cyanuric chloride. nih.gov For example, the reaction of a similar precursor, 2-bromo-6-hydroxymethylpyridine, with thionyl chloride effectively yields 2-bromo-6-(chloromethyl)pyridine (B1342937). nih.gov

Table 2: Representative Indirect Chloromethylation via a Hydroxymethyl Precursor

Step Starting Material Reagents and Conditions Product Reported Yield Reference
Oxidation 2-Bromo-4,6-dimethylpyridine e.g., KMnO₄ 6-Bromo-4-methylpicolinic acid - Inferred
Reduction 6-Bromo-4-methylpicolinic acid e.g., LiAlH₄, THF (2-Bromo-4-methylpyridin-6-yl)methanol - Inferred
Chlorination (2-Bromo-4-methylpyridin-6-yl)methanol SOCl₂ or Cyanuric Chloride This compound High (by analogy) nih.gov

This interactive table outlines a proposed indirect route to the target compound, with yields for analogous reactions provided for context.

Advanced Synthetic Protocols and Green Chemistry Considerations

Modern synthetic chemistry increasingly emphasizes the development of more efficient and environmentally benign methods. This includes the use of catalytic systems and processes that minimize waste and hazardous reagents.

Catalyst-Mediated Synthesis

The halogenation of pyridine rings can be challenging, often requiring harsh conditions. Transition metal catalysis offers a milder and more selective alternative to traditional methods. While direct catalytic bromination at the C2 position of a pre-functionalized pyridine is an area of ongoing research, some principles can be applied.

For instance, ruthenium-catalyzed meta-selective C-H bromination has been reported for 2-phenylpyridine (B120327) derivatives. google.com Although this addresses a different position on the pyridine ring, it highlights the potential of transition metals to direct halogenation under milder conditions than classical electrophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are extensively used to functionalize bromopyridines. nih.gov While these reactions are typically used to form carbon-carbon bonds by substituting the bromine atom, the development of reversible C-H activation and functionalization methodologies could open new catalytic pathways for the initial halogenation itself.

The development of green chemistry approaches for pyridine synthesis often focuses on one-pot multicomponent reactions and the use of less toxic reagents and solvents. nih.gov While specific green chemistry protocols for the synthesis of this compound are not explicitly detailed in the literature, the principles of reducing step-count and utilizing catalytic reagents are central to advancing the synthesis of this and other complex heterocyclic compounds.

Organocatalysis in Functional Group Transformations

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for a wide range of chemical transformations. In the context of synthesizing this compound, organocatalysis can be particularly relevant for the chlorination of the corresponding alcohol precursor, 2-Bromo-6-(hydroxymethyl)-4-methylpyridine. While specific literature on the organocatalytic chlorination of this exact substrate is limited, the principles can be extrapolated from studies on the chlorination of other alcohols.

One notable organocatalytic system for the chlorination of alcohols involves the use of a phosphine (B1218219) catalyst in a P(III)/P(V) redox cycle. organic-chemistry.org This approach circumvents the need for stoichiometric phosphine oxide byproducts, a major drawback of the classic Appel reaction.

Key Research Findings:

A study by Longwitz, Jopp, and Werner detailed a catalytic system for the chlorination of various alcohols using benzotrichloride (B165768) as an inexpensive and readily available chlorine source. organic-chemistry.org The reaction is catalyzed by trioctylphosphane with phenylsilane (B129415) as the terminal reductant, often under solvent-free conditions. organic-chemistry.org Although this study did not include pyridine-based substrates, the high efficiency for a range of primary, secondary, and tertiary alcohols suggests its potential applicability.

For the synthesis of this compound, a hypothetical reaction could involve the treatment of 2-Bromo-6-(hydroxymethyl)-4-methylpyridine with benzotrichloride in the presence of a catalytic amount of a suitable phosphine catalyst.

Table 1: Organocatalytic Chlorination of Alcohols (Illustrative Examples)

SubstrateCatalystChlorinating AgentReductantConditionsYield (%)Reference
1-OctanolTrioctylphosphaneBenzotrichloridePhenylsilaneSolvent-free95 organic-chemistry.org
CyclohexanolTrioctylphosphaneBenzotrichloridePhenylsilaneSolvent-free85 organic-chemistry.org
Benzyl alcoholTrioctylphosphaneBenzotrichloridePhenylsilaneSolvent-free92 organic-chemistry.org

The application of such organocatalytic methods to pyridyl alcohols would require careful optimization to account for the potential interaction of the pyridine nitrogen with the catalytic system.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a cornerstone of modern synthetic chemistry due to its ability to dramatically reduce reaction times, increase product yields, and enhance reaction selectivity. nih.govyoutube.com The efficient heat transfer through dielectric heating allows for rapid and uniform heating of the reaction mixture. nih.gov This technology is highly applicable to the synthesis of heterocyclic compounds, including pyridines.

While a specific microwave-assisted protocol for this compound is not extensively documented, related syntheses of functionalized pyridines demonstrate the potential of this technique. For instance, the synthesis of various substituted pyridines has been achieved with high efficiency under microwave irradiation. mdpi.comyoungin.com

Key Research Findings:

A study on the synthesis of pyrrolidine-fused chlorin (B1196114) derivatives showcased the utility of microwave assistance in N-alkylation reactions with haloalkyl compounds. nih.govnih.gov For example, the reaction of a chlorin with methyl 4-(bromomethyl)benzoate (B8499459) was completed in just 5 minutes at 75 °C. nih.gov This highlights the potential for rapid functionalization at the chloromethyl group of the target compound in subsequent reactions.

Furthermore, a one-pot microwave-assisted Bohlmann-Rahtz reaction for the synthesis of tri- and tetrasubstituted pyridines has been reported, demonstrating the assembly of the pyridine ring itself under microwave conditions. youngin.com

Table 2: Microwave-Assisted Synthesis of Pyridine Derivatives and Related Reactions

ReactantsCatalyst/ReagentSolventConditionsProductYield (%)Reference
Ethyl β-aminocrotonate, AlkynoneNoneNone170 °C, 20 minTrisubstituted PyridineGood youngin.com
Chlorin, Methyl 4-(bromomethyl)benzoateDIPEADMF75 °C, 5 minN-alkylated Chlorin- nih.gov
5-Amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole, 4-Anisaldehyde, p-Substituted α-keto-nitriles-Acetic AcidMW irradiationPyridine derivativeHigher than conventional mdpi.com

For the synthesis of this compound, a potential microwave-assisted step would be the chlorination of 2-bromo-6-hydroxymethyl-4-methylpyridine. This could potentially be achieved using a chlorinating agent like thionyl chloride or cyanuric chloride in a suitable solvent under controlled microwave irradiation to minimize side reactions and reduce reaction times.

Flow Chemistry Applications

Flow chemistry, or continuous flow synthesis, has gained significant traction in both academic and industrial settings for the production of fine chemicals and active pharmaceutical ingredients (APIs). nih.govmdpi.com This technology offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and straightforward scalability. durham.ac.ukthieme-connect.de

The synthesis of heterocyclic compounds, including pyridines, is well-suited for flow chemistry. nih.govnih.govmdpi.com While a dedicated flow synthesis for this compound has not been reported, the principles of flow chemistry can be applied to its preparation.

Key Research Findings:

Borukhova et al. have demonstrated the continuous flow synthesis of APIs like cinnarizine, which involves nucleophilic substitution on a chlorinated intermediate. nih.gov This showcases the capability of flow systems to handle reactions involving halogenated compounds.

A study by Bagley et al. reported the one-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor, highlighting the integration of enabling technologies for efficient heterocycle synthesis. nih.gov Furthermore, the α-methylation of pyridines has been successfully performed in a continuous flow setup using a packed-bed reactor with Raney® nickel, demonstrating the feasibility of modifying pyridine rings in a flow regime. nih.gov

Table 3: Flow Chemistry in the Synthesis of Pyridines and Related Compounds

Reaction TypeReactantsCatalyst/ReagentReactor TypeConditionsKey AdvantageReference
Bohlmann-Rahtz Pyridine SynthesisEnamine, Ethynyl KetoneBrønsted acidMicrowave flow reactorContinuous processingSingle step, no intermediates isolation nih.gov
α-Methylation of PyridinesPyridine, 1-PropanolRaney® NickelPacked-bed reactorHigh temperatureGreener, no work-up nih.gov
ChlorodehydroxylationAlcohols, HCl-Capillary reactorMilder conditionsWider substrate scope nih.gov

A potential flow synthesis of this compound could involve a multi-step sequence. For example, the chlorination of 2-bromo-6-hydroxymethyl-4-methylpyridine could be performed in a flow reactor by mixing a stream of the alcohol with a stream of a chlorinating agent, followed by in-line quenching and purification. This approach would offer enhanced safety, particularly when handling hazardous chlorinating agents.

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions is a key goal of green chemistry, as it reduces waste, simplifies purification, and can lead to lower energy consumption. researchgate.netrsc.orgrsc.orgacs.org Many reactions, including the synthesis of heterocycles and functional group transformations, can be performed under solvent-free or neat conditions, often with the aid of microwave irradiation or mechanochemistry.

Key Research Findings:

A significant finding in this area is the large-scale, solvent-free chlorination of hydroxypyrimidines and hydroxypyridines using an equimolar amount of phosphoryl chloride (POCl₃). mdpi.comnih.gov This method involves heating the substrate with POCl₃ and pyridine as a base in a sealed reactor at high temperatures. mdpi.com This procedure is suitable for multigram scale preparations and offers good yields. mdpi.com

Additionally, Wells-Dawson heteropolyacids have been used as catalysts for the solvent-free synthesis of functionalized pyridines via a Hantzsch-like multi-component condensation reaction at 80 °C. conicet.gov.ar This demonstrates that complex heterocyclic structures can be assembled efficiently without the need for a bulk solvent.

Table 4: Solvent-Free Synthesis of Pyridine Derivatives and Related Chlorinations

Substrate/ReactantsReagent/CatalystConditionsProductYield (%)Reference
2-HydroxypyridinePOCl₃, Pyridine140 °C, 2 h2-ChloropyridineComparable or better than other methods mdpi.com
3-Formylchromone, β-Ketoester, Ammonium (B1175870) AcetateWells-Dawson heteropolyacid80 °CFunctionalized Pyridine60-99 conicet.gov.ar
Halo-(pyridine or pyrimidine), Pyrrolidine/PiperidineNoneMicrowave irradiationAminated pyridine/pyrimidineGood to high researchgate.net

For the synthesis of this compound, a solvent-free approach could be envisioned for the chlorination of the corresponding hydroxymethyl precursor. Following the precedent for other hydroxypyridines, a reaction with a chlorinating agent like POCl₃ or thionyl chloride under neat conditions, possibly with microwave assistance, could be a viable and environmentally friendly synthetic route.

Reactivity at the Pyridine Ring System

The primary mode of reaction at the pyridine ring of this compound is nucleophilic aromatic substitution (SNAr), where the bromide ion serves as a leaving group. The presence of the electron-withdrawing chloromethyl group and the ring nitrogen atom facilitates this type of reaction by stabilizing the intermediate Meisenheimer complex.

Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr reactions of this compound allow for the introduction of a wide variety of functional groups at the 2-position of the pyridine ring, leading to the synthesis of diverse derivatives.

The bromine atom at the C2 position is a good leaving group and can be readily displaced by a range of nucleophiles.

Table 1: Representative SNAr Reactions of 2-Halopyridines with Oxygen Nucleophiles
Halopyridine DerivativeOxygen NucleophileBaseSolventConditionsProductYield (%)Reference
2,5-DibromopyridineSodium ethoxide-Ethanol (B145695)Microwave, 140°C, 21 min2-Ethoxy-5-bromopyridine~90 nih.gov
2-Chloropyridine-N-oxideSodium methoxide-MethanolReflux, 4 h2-Methoxy-5-methoxymethyl-pyridine50 nih.gov
2-Amino-6-methylpyrimidin-4-yl 4-methylbenzenesulfonatePhenolsPotassium carbonateN,N-Dimethylformamide100°C, 3-5 h4-Aryloxy-6-methylpyrimidin-2-amines55-85 researchgate.net

Nitrogen nucleophiles, including ammonia, primary amines, and secondary amines, react with this compound to form the corresponding 2-aminopyridine (B139424) derivatives. These reactions are fundamental in the synthesis of various biologically active compounds. Copper-catalyzed amination reactions have been shown to be effective for the amination of bromopyridine derivatives. rsc.org Palladium-catalyzed Buchwald-Hartwig amination also provides a powerful method for this transformation. rsc.org

Table 2: Representative SNAr Reactions of 2-Halopyridines with Nitrogen Nucleophiles
Halopyridine DerivativeNitrogen NucleophileCatalyst/BaseSolventConditionsProductYield (%)Reference
2-Bromopyridine (B144113)AmmoniaCu₂O / K₂CO₃, DMEDAEthylene glycol60°C, 16 h2-Aminopyridine92 rsc.org
2,6-DibromopyridineMethylamine--High pressure and temperature2-Bromo-6-methylaminopyridine54.1 harvard.edu
2-ChloropyridinePiperidineLewis Acid (20 mol%)CH₃CN80°C, 8 h2-(Piperidin-1-yl)pyridineVaries rsc.org

Sulfur-based nucleophiles, such as thiols and thiophenols, readily displace the bromine atom to yield 2-thioether derivatives. These reactions often proceed under mild conditions, sometimes even in aqueous media without the need for a catalyst or base. organic-chemistry.org

Table 3: Representative SNAr Reactions of 2-Halopyridines with Sulfur Nucleophiles
Halopyridine DerivativeSulfur NucleophileBase/CatalystSolventConditionsProductYield (%)Reference
2-BromopyridineThiophenolNoneWaterReflux2-(Phenylthio)pyridineGood to excellent organic-chemistry.org
2-Bromopyridines2-Aminoethanethiol hydrochlorideSodium ethoxideEthanolMicrowave, 140°C, 21 min2-(Aminoethylsulfanyl)pyridinesHigh nih.gov
Aldehydes, malononitrile, and thiophenolsThiophenolsZn(II) or Cd(II) MOFsNeat-2-Amino-6-(alkylthio)pyridine-3,5-dicarbonitrilesGood wpmucdn.com

The formation of a carbon-carbon bond at the C2 position is typically achieved through palladium-catalyzed cross-coupling reactions rather than a direct SNAr pathway with simple carbanions. Common methods include the Sonogashira, Suzuki, Heck, and Stille reactions. wikipedia.orgwikipedia.orglibretexts.orgwikipedia.orglibretexts.org

The Sonogashira coupling allows for the reaction of 2-bromopyridines with terminal alkynes to form 2-alkynylpyridines. This reaction is generally carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orglibretexts.org

The Suzuki coupling involves the reaction with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used for the formation of biaryl compounds. beilstein-journals.orgnih.gov

The Heck reaction couples the 2-bromopyridine with an alkene to form a 2-alkenylpyridine derivative, catalyzed by a palladium complex in the presence of a base. organic-chemistry.orgwikipedia.org

The Stille reaction utilizes an organotin reagent as the carbon nucleophile source, coupled with the 2-bromopyridine under palladium catalysis. wikipedia.orglibretexts.orgorganic-chemistry.org

Table 4: Representative Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromopyridines
Coupling Reaction2-Bromopyridine DerivativeCarbon Nucleophile SourceCatalyst SystemConditionsProduct TypeReference
Sonogashira2-BromopyridineTerminal AlkynePd(0) catalyst, Cu(I) cocatalyst, Amine baseMild conditions, often room temperature2-Alkynylpyridine wikipedia.orglibretexts.org
Suzuki2-Bromo-4-methylpyridine2,4-Difluorophenylboronic acidPd catalyst, Base-2-(2′,4′-Difluorophenyl)-4-methylpyridine sigmaaldrich.com
HeckUnsaturated HalideAlkenePd catalyst, Base-Substituted Alkene organic-chemistry.orgwikipedia.org
StilleHalide or PseudohalideOrganostannanePd catalyst-Coupled Product wikipedia.orglibretexts.orgorganic-chemistry.org
Potential for Substitution at Other Ring Positions (Under Forced Conditions)

The pyridine ring in this compound is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by electron-withdrawing groups. The bromine atom at the 2-position is a potential leaving group.

Under forcing conditions, such as elevated temperatures or prolonged reaction times with certain reagents, the bromo substituent can be displaced. For instance, in the synthesis of related 2-bromo-6-(chloromethyl)pyridine derivatives using thionyl chloride (SOCl₂), over-conversion can lead to the substitution of the bromo group with a chloro group, yielding 2-chloro-6-(chloromethyl)pyridine. mdpi.com This suggests that under harsh conditions, the C2-Br bond can be cleaved and replaced by a stronger nucleophile.

Substitution at other ring positions, such as C3 or C5, is less favorable. These positions are not as electronically activated for nucleophilic attack compared to the C2 and C6 positions. For a nucleophilic substitution to occur at these positions, it would likely require extremely harsh reaction conditions, potentially leading to decomposition of the molecule. The general reactivity order for nucleophilic substitution on the pyridine ring is C2/C6 > C4 > C3/C5. quimicaorganica.org Given that the C4 position is occupied by a methyl group, significant substitution at the remaining C3 and C5 positions is not a commonly observed pathway.

Electrophilic Aromatic Substitution Reactions (Deactivated Pyridine Ring)

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic aromatic substitution compared to benzene. The presence of an additional electron-withdrawing bromo substituent in this compound further deactivates the ring, making electrophilic substitution challenging.

Nitration Studies

While specific nitration studies on this compound are not extensively documented in publicly available literature, the nitration of similar compounds provides insight into the expected reactivity. For the related compound 2-bromo-6-methylpyridine, nitration has been shown to occur, yielding 2-bromo-6-methyl-3-nitropyridine. chemicalbook.com

This suggests that despite the deactivation of the ring, nitration of this compound is likely to proceed at the C3 position, which is the most activated position for electrophilic attack in this substituted pyridine. The reaction would likely require strong nitrating agents and forcing conditions.

Table 1: Predicted Outcome of Nitration of this compound

ReactantReagentsPredicted Major Product
This compoundConc. HNO₃ / Conc. H₂SO₄2-Bromo-6-(chloromethyl)-4-methyl-3-nitropyridine
Sulfonation Studies

Detailed research findings on the direct sulfonation of this compound are scarce in the available scientific literature. The significant deactivation of the pyridine ring by both the nitrogen heteroatom and the bromo substituent makes sulfonation, which typically requires potent electrophiles and often harsh conditions, a difficult transformation. It is anticipated that the molecule would exhibit low reactivity towards standard sulfonating agents.

Reactivity of the Chloromethyl Group

The chloromethyl group at the C6 position of the pyridine ring is a benzylic-type halide. This structural feature imparts significant reactivity towards nucleophilic substitution reactions.

Nucleophilic Substitution Reactions (SN1 and SN2 Mechanisms)

The carbon atom of the chloromethyl group is electrophilic and is readily attacked by nucleophiles, leading to the displacement of the chloride ion. These reactions can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions, the nature of the nucleophile, and the solvent.

The SN2 mechanism, involving a backside attack by the nucleophile, is generally favored by primary halides like the chloromethyl group. Strong, unhindered nucleophiles and polar aprotic solvents promote this pathway. The SN1 mechanism, which proceeds through a carbocation intermediate, could be facilitated by the stability of the resulting pyridyl-stabilized carbocation. Polar protic solvents and weaker nucleophiles would favor the SN1 pathway.

A variety of nucleophiles can be employed to functionalize the chloromethyl group, as demonstrated by analogous reactions with similar compounds. nih.gov

Table 2: Examples of Potential Nucleophilic Substitution Reactions

Nucleophile (Nu⁻)Reagent ExampleProduct Type
Hydroxide (B78521)NaOHAlcohol
AlkoxideNaOCH₃Ether
CyanideNaCNNitrile
AzideNaN₃Azide
AmineNH₃, RNH₂, R₂NHAmine (primary, secondary, or tertiary)
ThiolateNaSHThiol
Conversion to Alcohols

The chloromethyl group can be readily converted to a primary alcohol (a hydroxymethyl group) through hydrolysis. This reaction is typically carried out by treating this compound with an aqueous base, such as sodium hydroxide or potassium hydroxide, or simply with water under appropriate conditions.

The reaction most likely proceeds via an SN2 mechanism, where the hydroxide ion acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride ion. The synthesis of the corresponding alcohol, (2-Bromo-4-methyl-pyridin-6-yl)methanol, is a key transformation for introducing further functionality into the molecule. The synthesis of the isomeric (2-Bromo-6-methylpyridin-4-yl)methanol has been documented.

Table 3: Reaction Data for Conversion to Alcohol

Starting MaterialReagentsProductMechanism
This compoundaq. NaOH(2-Bromo-4-methyl-pyridin-6-yl)methanolSN2 (likely)

Wittig and Horner-Wadsworth-Emmons Type Reactions Precursors

The chloromethyl group is an excellent electrophile for the preparation of phosphorus-based reagents used in olefination reactions.

Wittig Reagent Preparation: this compound can be converted into a phosphonium (B103445) salt by reaction with a phosphine, typically triphenylphosphine (B44618) (PPh₃). This S(_N)2 reaction produces (2-bromo-4-methyl-pyridin-6-ylmethyl)triphenylphosphonium chloride. Subsequent treatment of this salt with a strong base (e.g., n-butyllithium, sodium hydride) deprotonates the carbon adjacent to the phosphorus, generating a highly nucleophilic phosphonium ylide. libretexts.orgyoutube.com This ylide can then react with aldehydes or ketones to form alkenes, in a process known as the Wittig reaction. masterorganicchemistry.comorganic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reagent Preparation: For the Horner-Wadsworth-Emmons (HWE) reaction, the corresponding phosphonate (B1237965) ester is required. This is synthesized via the Michaelis-Arbuzov reaction, where this compound is heated with a trialkyl phosphite (B83602), such as triethyl phosphite (P(OEt)₃). The reaction yields diethyl (2-bromo-4-methyl-pyridin-6-ylmethyl)phosphonate. The carbanion generated from this phosphonate ester upon treatment with a base (e.g., NaH, NaOEt) is generally more nucleophilic than a corresponding Wittig ylide and reacts with aldehydes and ketones to produce alkenes, often with a high degree of stereoselectivity for the (E)-isomer. wikipedia.orgalfa-chemistry.comorganic-chemistry.org The water-soluble phosphate (B84403) byproduct of the HWE reaction is also more easily removed than the triphenylphosphine oxide from a Wittig reaction, simplifying purification. alfa-chemistry.com

Table 3: Preparation of Olefination Reagents

Reaction TypeReagentIntermediate Product
WittigTriphenylphosphine (PPh₃)(2-Bromo-4-methyl-pyridin-6-ylmethyl)triphenylphosphonium chloride
Horner-Wadsworth-EmmonsTriethyl phosphite (P(OEt)₃)Diethyl (2-bromo-4-methyl-pyridin-6-ylmethyl)phosphonate

Radical Reactions Involving the Chloromethyl Moiety

While ionic reactions at the chloromethyl group are most common, it can also participate in radical reactions under specific conditions. The C-Cl bond can be cleaved homolytically using radical initiators (e.g., AIBN) or photochemically. The resulting (2-bromo-4-methyl-pyridin-6-yl)methyl radical is a stabilized, benzylic-type radical that can undergo various transformations.

For example, radical-initiated reactions could be used for atom transfer radical polymerization (ATRP), where the chloromethyl group acts as an initiator to grow polymer chains. Another potential pathway is radical reduction, where the chloro group is replaced by a hydrogen atom using a radical reducing agent like tributyltin hydride, although this method is less common due to toxicity concerns.

Reactivity of the Bromine Atom in Cross-Coupling Reactions

The bromine atom attached to the pyridine ring in this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring enhances the reactivity of the C-Br bond towards oxidative addition to a palladium(0) catalyst, which is the initial step in many of these catalytic cycles. This increased reactivity allows for coupling with a wide range of organometallic and unsaturated partners.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. This reaction is widely used in the synthesis of biaryls and other conjugated systems.

Table 1: Hypothetical Reaction Conditions for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

ParameterCondition
Catalyst Pd(OAc)₂
Ligand SPhos
Base K₃PO₄
Solvent Toluene/H₂O (2:1)
Temperature 100 °C
Reactants This compound, Phenylboronic acid
Product 2-(Chloromethyl)-4-methyl-6-phenylpyridine

It is important to note that the chloromethyl group might be susceptible to nucleophilic attack under basic conditions, potentially leading to side products. Careful optimization of the reaction conditions would be necessary to favor the desired cross-coupling reaction.

The Suzuki-Miyaura coupling can also be extended to the use of alkylboronic acids, allowing for the introduction of alkyl groups at the 2-position of the pyridine ring. These reactions often require different catalytic systems compared to those used for arylboronic acids to overcome challenges such as β-hydride elimination. The use of bulky, electron-rich phosphine ligands is often beneficial.

Table 2: Hypothetical Reaction Conditions for Suzuki-Miyaura Coupling of this compound with Methylboronic Acid

ParameterCondition
Catalyst PdCl₂(dppf)
Base Cs₂CO₃
Solvent Dioxane
Temperature 80 °C
Reactants This compound, Methylboronic acid
Product 2-(Chloromethyl)-4,6-dimethylpyridine

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, providing a direct route to substituted alkynes. This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.

For this compound, a Sonogashira coupling would lead to the formation of 2-alkynyl-6-(chloromethyl)-4-methylpyridine derivatives. The reaction typically employs a palladium-phosphine complex as the catalyst, a copper(I) salt as a co-catalyst, and an amine base which also often serves as the solvent.

Table 3: Hypothetical Reaction Conditions for Sonogashira Coupling of this compound with Phenylacetylene

ParameterCondition
Catalyst Pd(PPh₃)₂Cl₂
Co-catalyst CuI
Base Triethylamine
Solvent THF
Temperature 60 °C
Reactants This compound, Phenylacetylene
Product 2-(Chloromethyl)-4-methyl-6-(phenylethynyl)pyridine

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. google.com This reaction is a versatile tool for the formation of carbon-carbon bonds and is widely used in the synthesis of complex organic molecules.

In the case of this compound, a Heck reaction with an alkene such as styrene (B11656) would yield a 2-styryl-6-(chloromethyl)-4-methylpyridine derivative. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base.

Table 4: Hypothetical Reaction Conditions for Heck Reaction of this compound with Styrene

ParameterCondition
Catalyst Pd(OAc)₂
Ligand P(o-tolyl)₃
Base Triethylamine
Solvent DMF
Temperature 120 °C
Reactants This compound, Styrene
Product 2-(Chloromethyl)-4-methyl-6-((E)-2-phenylvinyl)pyridine

The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organohalide and an organozinc compound. This reaction is known for its high functional group tolerance and the ability to form a wide range of carbon-carbon bonds.

For this compound, a Negishi coupling with an organozinc reagent, such as phenylzinc chloride, would result in the formation of the corresponding 2-substituted pyridine. The reaction is typically performed under inert conditions using a palladium-phosphine catalyst.

Table 5: Hypothetical Reaction Conditions for Negishi Coupling of this compound with Phenylzinc Chloride

ParameterCondition
Catalyst Pd(PPh₃)₄
Solvent THF
Temperature Room Temperature to 60 °C
Reactants This compound, Phenylzinc chloride
Product 2-(Chloromethyl)-4-methyl-6-phenylpyridine

Stille Coupling Reactions

The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a new carbon-carbon bond between an organotin compound (organostannane) and an organic electrophile. wikipedia.orgorganic-chemistry.org For this compound, the bromo substituent at the 2-position is the primary site for this transformation due to the higher reactivity of the C-Br bond compared to the C-Cl bond in the chloromethyl group towards oxidative addition to the palladium(0) catalyst. rsc.org

The catalytic cycle of the Stille reaction involves three key steps: oxidative addition of the bromopyridine to a Pd(0) complex, transmetalation with the organostannane reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org A variety of organostannanes, including vinyl, aryl, and alkynyl stannanes, can be used as coupling partners. wikipedia.org

The reaction is known for its tolerance of a wide range of functional groups, making it particularly suitable for intermediates in complex syntheses. uwindsor.ca The selectivity for the C-Br bond allows the chloromethyl group to be preserved for subsequent transformations. rsc.org

Table 1: Representative Conditions for Stille Coupling of Bromopyridines

Parameter Details Reference
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ wikipedia.orgorganic-chemistry.org
Ligand PPh₃, AsPh₃, or specialized phosphine ligands uwindsor.ca
Stannane Partner R-Sn(Alkyl)₃ (where R = vinyl, aryl, alkynyl, etc.) wikipedia.org
Solvent Toluene, THF, DMF, Dioxane uwindsor.ca

| Additives | LiCl (can accelerate transmetalation), Cu(I) salts | organic-chemistry.org |

A typical reaction would involve treating this compound with an organostannane in the presence of a palladium catalyst and a ligand in an inert solvent.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction, used to form a carbon-nitrogen bond between an aryl or heteroaryl halide and an amine. Similar to the Stille coupling, this reaction proceeds selectively at the 2-bromo position of the pyridine ring. This transformation is highly valuable for the synthesis of substituted pyridinamines, which are common motifs in pharmaceuticals and materials science.

The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. chemspider.comnih.gov The choice of ligand is critical and often depends on the specific amine and aryl halide used. Common ligands include bulky, electron-rich phosphines like BINAP, XPhos, and t-BuXPhos. chemspider.comnih.gov A variety of primary and secondary amines, both acyclic and cyclic, can be used as coupling partners. chemspider.com

For instance, the amination of the closely related 2-bromo-6-methylpyridine with trans-1,2-diaminocyclohexane has been successfully demonstrated using a catalyst system of [Pd₂(dba)₃] and (±)-BINAP with sodium tert-butoxide (NaOBut) as the base in toluene. chemspider.com This provides a reliable model for the expected reactivity of this compound.

Table 2: Typical Reagents for Buchwald-Hartwig Amination of Bromopyridines

Component Examples Purpose Reference
Palladium Precatalyst [Pd₂(dba)₃], Pd(OAc)₂, [Pd(allyl)Cl]₂ Source of active Pd(0) catalyst chemspider.comnih.gov
Phosphine Ligand (±)-BINAP, XPhos, t-BuXPhos, TrixiePhos Stabilizes catalyst, facilitates reaction steps chemspider.comnih.gov
Base NaOBut, K₃PO₄, Cs₂CO₃ Amine deprotonation and halide abstraction chemspider.comnih.gov
Amine Primary amines, secondary amines, anilines, diamines Nitrogen source for the C-N bond chemspider.com

| Solvent | Toluene, Dioxane, THF | Reaction medium | chemspider.com |

Transformations of the Methyl Group

The methyl group at the 4-position offers another site for functionalization, distinct from the cross-coupling reactions at the bromo position and nucleophilic substitution at the chloromethyl group.

The 4-methyl group can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. The oxidation of methyl groups on pyridine rings is a well-established transformation. For example, the related compound (2-Bromo-6-methylpyridin-4-yl)methanol can be oxidized to the corresponding carboxylic acid. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or selenium dioxide (SeO₂) are commonly employed for converting methylpyridines to their corresponding carboxylic acids or aldehydes, respectively. The specific outcome depends on the choice of reagent and the control of reaction conditions.

Table 3: Oxidizing Agents for Methylpyridine Transformation

Reagent Product Notes
Potassium Permanganate (KMnO₄) Carboxylic Acid Strong oxidant, often requires heating.
Selenium Dioxide (SeO₂) Aldehyde Can provide selective oxidation to the aldehyde.
Nitric Acid (HNO₃) Carboxylic Acid Harsh conditions may be required.

Further halogenation can be achieved at the 4-methyl group via free-radical substitution. This reaction is distinct from the electrophilic halogenation of the pyridine ring. The conditions for benzylic-type halogenation typically involve the use of a halogen source like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) and a radical initiator such as benzoyl peroxide (BPO) or UV light. libretexts.org

This process allows for the introduction of additional halogen atoms onto the methyl group, potentially forming a di- or trihalomethyl group. libretexts.org For example, reacting this compound with NCS under UV irradiation would be expected to yield 2-Bromo-6-(chloromethyl)-4-(chloromethyl)pyridine. This selective transformation adds another layer of synthetic versatility to the molecule.

Concerted Reactions and Tandem Processes Involving Multiple Reactive Sites

The distinct reactivity of the three functional groups on this compound makes it an ideal substrate for tandem or sequential reactions where multiple transformations occur in a single pot. Such processes are highly efficient as they reduce the number of workup and purification steps.

A potential tandem process could involve an initial palladium-catalyzed cross-coupling reaction at the C2-bromo position, followed by an in-situ nucleophilic substitution at the C6-chloromethyl position. For example, a Buchwald-Hartwig amination could be performed first, and upon completion, a stronger nucleophile could be added to the same reaction vessel to displace the chloride from the chloromethyl group.

Another possibility is an intramolecular reaction. If the coupling partner introduced via a Stille or Suzuki reaction at the bromo-position contains a nucleophilic moiety, a subsequent intramolecular cyclization onto the chloromethyl group could be triggered, leading to the formation of novel heterocyclic ring systems. The successful execution of such tandem processes relies on the careful orchestration of reaction conditions to control the chemoselectivity at each reactive center.

Pyridine-Substituted Analogues through Bromine Displacement

The bromine atom at the 2-position of the pyridine ring is susceptible to nucleophilic substitution, providing a straightforward method for the introduction of various functional groups, including other pyridine moieties. This displacement is a common strategy for synthesizing more complex pyridine-based ligands and materials.

One of the primary methods to achieve bromine displacement is through amination reactions. For instance, reacting 2,6-dibromopyridine with primary amines, such as methylamine, under high temperature and pressure can selectively replace one of the bromine atoms. This reaction yields 2-bromo-6-alkylaminopyridines. georgiasouthern.edugeorgiasouthern.edu While this example starts from a different precursor, the principle applies to the target compound, where the bromine can be displaced by a nitrogen-containing nucleophile. The reactivity of halogens in displacement reactions on a pyridine ring is well-established, with the general trend in reactivity being I > Br > Cl > F. savemyexams.com

Table 1: Examples of Bromine Displacement Reactions on Bromopyridines

Starting MaterialReagentProductReaction Type
2,6-DibromopyridineMethylamine2-Bromo-6-methylaminopyridineNucleophilic Aromatic Substitution
2,6-DibromopyridineEthylamine2-Bromo-6-ethylaminopyridineNucleophilic Aromatic Substitution

Chain-Extended Analogues from Chloromethyl Group Modifications

The chloromethyl group at the 6-position of the pyridine ring serves as a versatile handle for chain extension and functionalization. As a primary alkyl halide, it readily undergoes nucleophilic substitution reactions (SN2), allowing for the introduction of a wide variety of carbon, nitrogen, oxygen, and sulfur-based nucleophiles.

This reactivity can be harnessed to synthesize a range of chain-extended analogues. For example, reaction with cyanide ions would introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine, extending the carbon chain by one atom. Similarly, reaction with alkoxides or thiolates can introduce new ether or thioether linkages. The chloromethyl group can also be used to alkylate enolates or other carbon nucleophiles, forming new carbon-carbon bonds and leading to more complex side chains. The synthesis of 2-bromo-6-chloromethylpyridine from 2-bromo-6-hydroxymethylpyridine using reagents like thionyl chloride or a cyanuric chloride/DMF adduct has been described, highlighting the importance of this reactive intermediate. mdpi.com

Biaryl and Heteroaryl Derivatives via Cross-Coupling

The carbon-bromine bond in this compound is an ideal site for transition-metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Stille, and Sonogashira couplings, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex biaryl and heteroaryl derivatives.

In a typical Suzuki-Miyaura coupling, the bromo-substituted pyridine can be reacted with an aryl or heteroaryl boronic acid or ester in the presence of a palladium catalyst and a base. This reaction results in the formation of a new carbon-carbon bond between the pyridine ring and the (hetero)aryl group. For example, the Suzuki coupling of 4-bromo-2-methylpyridine (B16423) with phenylboronic acid, catalyzed by Pd(dppf)Cl2, yields 2-methyl-4-phenylpyridine. researchgate.net This demonstrates the feasibility of such transformations on bromomethylpyridines. The use of polystyrene-based supports for palladium catalysts in Suzuki cross-couplings has also been reported, offering advantages in catalyst recovery and reuse. mdpi.com

Table 2: Examples of Suzuki Cross-Coupling with Bromopyridines

BromopyridineCoupling PartnerCatalystProduct
4-Bromo-2-methylpyridinePhenylboronic acidPd(dppf)Cl22-Methyl-4-phenylpyridine
4-Bromo-2-methylpyridine4-Fluorophenylboronic acidPd(dppf)Cl22-Methyl-4-(4-fluorophenyl)pyridine

Heterocyclic Scaffolds Incorporating the Pyridine Core

The dual reactivity of this compound, with its two distinct electrophilic sites, makes it a valuable precursor for the construction of novel heterocyclic scaffolds where the pyridine ring is fused or linked to other ring systems. Intramolecular or intermolecular reactions involving both the bromo and chloromethyl groups can lead to the formation of bicyclic or more complex polycyclic structures.

For example, a nucleophile could first displace the bromine atom, and then a subsequent intramolecular reaction involving the chloromethyl group could lead to ring closure. Alternatively, a di-nucleophilic reagent could react with both sites to form a new heterocyclic ring. While specific examples starting from this compound are not prevalent in the literature, the synthesis of complex heterocyclic systems like triazoloquinazolinones from simpler building blocks illustrates the general strategies employed in constructing such scaffolds. nih.gov The development of novel heterocyclic scaffolds is of significant interest in medicinal chemistry for the discovery of new therapeutic agents. nih.gov

Chiral Derivatives and Enantioselective Synthesis

The synthesis of chiral derivatives and the development of enantioselective reactions are crucial aspects of modern organic chemistry, particularly in the context of drug discovery. This compound can be a starting point for the synthesis of chiral molecules through several strategies.

One approach involves the reaction of the chloromethyl group with a chiral nucleophile or the use of a chiral catalyst to control the stereochemistry of a reaction at this position. Another strategy is to perform a cross-coupling reaction at the bromine position with a chiral coupling partner. A relevant example is the synthesis of the chiral ligand N,N′-bis-(6-methylpyrid-2-yl)-(1R,2R)-1,2-diaminocyclohexane from 2-bromo-6-methylpyridine. sigmaaldrich.com This demonstrates how the pyridine core can be incorporated into a chiral framework. Furthermore, the development of catalytic asymmetric reactions, such as the chiral squaramide-catalyzed enantioselective Michael addition for the synthesis of chiral heterocycles, showcases the potential for creating stereochemically defined molecules that could be analogous to derivatives of this compound. rsc.org

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation and Structural Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-Bromo-6-(chloromethyl)-4-methylpyridine, various NMR experiments are crucial for unambiguous structural verification and for studying its behavior in solution.

The ¹H NMR spectrum of a substituted pyridine (B92270) provides key information about the number and electronic environment of the protons. In the case of this compound, the spectrum is expected to show distinct signals for the methyl protons, the chloromethyl protons, and the two aromatic protons on the pyridine ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the bromine and chlorine atoms, as well as the electron-donating effect of the methyl group.

For the closely related compound, 2-bromo-6-chloromethylpyridine, the aromatic region of the ¹H NMR spectrum displays two triplets at 7.46 and 7.62 ppm mdpi.com. For this compound, the introduction of the methyl group at the 4-position would alter this pattern, resulting in two singlets or narrowly split doublets for the aromatic protons at positions 3 and 5, due to the loss of vicinal coupling. The methyl group protons would appear as a singlet, likely in the range of 2.2-2.5 ppm, while the chloromethyl protons would also present as a singlet, typically further downfield (around 4.5-4.8 ppm) due to the deshielding effect of the adjacent chlorine atom.

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments. For this compound, seven distinct carbon signals are expected: one for the methyl group, one for the chloromethyl group, and five for the pyridine ring carbons (including the two substituted carbons). The chemical shifts of the ring carbons are diagnostic of the substitution pattern. The carbon bearing the bromine atom (C2) would be significantly shifted, as would the carbon bearing the chloromethyl group (C6) and the methyl group (C4). A complete spectroscopic characterization of 2-bromo-6-chloromethylpyridine, including its ¹³C-NMR spectrum, has been reported, which can serve as a valuable reference for assigning the spectra of its 4-methyl derivative mdpi.com.

Heteronuclear NMR techniques, such as ¹⁵N NMR, could provide further structural confirmation by probing the nitrogen atom of the pyridine ring. The chemical shift of the nitrogen is sensitive to the electronic effects of the substituents, offering another layer of verification.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
CH₃ 2.2 - 2.5 Singlet
CH₂Cl 4.5 - 4.8 Singlet
Pyridine-H3 7.3 - 7.6 Singlet/Doublet (small J)

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
CH₃ 18 - 22
CH₂Cl 45 - 50
Pyridine-C4 145 - 150
Pyridine-C3 120 - 125
Pyridine-C5 125 - 130
Pyridine-C2 140 - 145

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the aromatic protons at positions 3 and 5, if any long-range coupling exists. However, for this specific substitution pattern, strong COSY correlations are not expected between the isolated aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would be used to definitively assign the proton signals of the methyl and chloromethyl groups to their respective carbon signals in the ¹³C NMR spectrum. It would also link the aromatic proton signals to their corresponding carbon atoms on the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity. In a relatively rigid molecule like this compound, NOESY could show correlations between the chloromethyl protons and the aromatic proton at position 5, and between the methyl protons and the aromatic protons at positions 3 and 5, further confirming the spatial arrangement of the substituents.

Dynamic NMR (DNMR) is employed to study molecular motions that occur on the NMR timescale, such as bond rotations and conformational changes. For this compound, the primary focus of DNMR would be the rotation around the C6-CH₂Cl bond. At room temperature, this rotation is typically fast, resulting in a sharp singlet for the chloromethyl protons. However, at lower temperatures, this rotation could be slowed down, potentially leading to the observation of distinct signals for the two diastereotopic protons of the chloromethyl group if the molecule adopts a preferred conformation where the local symmetry is broken. By analyzing the changes in the NMR spectrum as a function of temperature, it would be possible to determine the energy barrier for this rotation and gain insights into the conformational preferences of the chloromethyl group relative to the pyridine ring.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. This data is crucial for determining the molecular weight and for deducing the structure of the compound.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₇H₇BrClN), the exact mass can be calculated based on the most abundant isotopes of its constituent elements. The presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion peak. The HRMS data would show a cluster of peaks corresponding to the different isotopic combinations, and the measured mass of each peak would be very close to the calculated theoretical value, thus confirming the molecular formula.

Table 3: Calculated Exact Masses for the Major Isotopologues of the Molecular Ion of this compound

Isotopologue Formula Calculated Exact Mass (Da)
C₇H₇⁷⁹Br³⁵ClN 218.9450
C₇H₇⁸¹Br³⁵ClN 220.9430
C₇H₇⁷⁹Br³⁷ClN 220.9421

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (often the molecular ion) which is then subjected to fragmentation, and the resulting fragment ions are analyzed. This technique is invaluable for structural elucidation by piecing together the molecular structure from its fragments. For this compound, the fragmentation patterns would be influenced by the relative stability of the resulting ions and neutral losses.

Common fragmentation pathways would likely involve:

Loss of a chlorine radical (•Cl): This would lead to the formation of a [M-Cl]⁺ ion.

Loss of a bromine radical (•Br): This would result in a [M-Br]⁺ ion.

Loss of the chloromethyl radical (•CH₂Cl): This would produce a [M-CH₂Cl]⁺ ion.

Loss of HCl: This could occur via rearrangement, leading to a [M-HCl]⁺ ion.

In the mass spectrum of the related compound 2-bromo-6-hydroxymethylpyridine, prominent peaks corresponding to the loss of the hydroxymethyl group and further fragmentation of the pyridine ring have been observed mdpi.com. Similar fragmentation behavior would be expected for the chloromethyl analogue. For instance, the fragmentation of 2-bromo-6-chloromethylpyridine can lead to the formation of the 2-bromo-6-methylpyridine (B113505) fragment ion at m/z 170 mdpi.com. The presence of the methyl group at the 4-position in the target compound would influence the fragmentation pathways, potentially leading to the formation of resonance-stabilized fragments involving the methyl group. By carefully analyzing the MS/MS spectrum, it is possible to reconstruct the fragmentation pathways, which not only helps in confirming the structure but can also be used to identify and characterize reaction intermediates in complex mixtures.

Table 4: List of Chemical Compounds

Compound Name
This compound
2-bromo-6-chloromethylpyridine
2-bromo-6-hydroxymethylpyridine

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of a molecule. The resulting spectra provide a unique fingerprint, allowing for the identification of specific functional groups and insights into the molecular structure.

For this compound, characteristic vibrational frequencies can be predicted based on the known absorptions of substituted pyridines. cdnsciencepub.comnih.govcdnsciencepub.com The IR spectrum would be expected to show distinct peaks corresponding to C-H stretching of the aromatic ring and the methyl and chloromethyl groups, C=C and C=N stretching vibrations within the pyridine ring, and C-Br and C-Cl stretching vibrations.

Anharmonic force field calculations, often performed using density functional theory (DFT), can provide theoretical vibrational frequencies that show excellent agreement with experimental data for pyridine and its derivatives. acs.org A detailed analysis of the vibrational spectra, including both IR and Raman data, allows for a complete assignment of the fundamental vibrational modes. cdnsciencepub.comcdnsciencepub.com

Table 1: Expected IR and Raman Vibrational Modes for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Description
C-H Stretch (Aromatic) 3100 - 3000 Stretching of C-H bonds on the pyridine ring.
C-H Stretch (Aliphatic) 3000 - 2850 Asymmetric and symmetric stretching of C-H bonds in the methyl and chloromethyl groups.
C=C / C=N Ring Stretch 1600 - 1400 Stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring.
C-H Bend 1470 - 1370 Bending vibrations of the aliphatic C-H bonds.
Ring Breathing ~1000 Symmetric stretching and contracting of the entire pyridine ring.
C-Cl Stretch 800 - 600 Stretching of the carbon-chlorine bond in the chloromethyl group.

Note: The exact peak positions can be influenced by the specific substitution pattern and intermolecular interactions in the solid state or solution.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. wikipedia.org The electronic transitions in pyridine and its derivatives typically include π → π* and n → π* transitions. aip.orgfiu.edu

The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, and these are generally high-energy, high-intensity absorptions. The n → π* transitions, which involve the promotion of a non-bonding electron (from the nitrogen atom's lone pair) to an antibonding π* orbital, are typically of lower energy and intensity. aip.org

For this compound, the UV-Vis spectrum would be expected to show characteristic absorption bands. The position and intensity of these bands are influenced by the substituents on the pyridine ring. Halogen substituents, like bromine and chlorine, can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) compared to unsubstituted pyridine. aip.org Solvent polarity can also significantly affect the positions of these transitions, particularly the n → π* band. wikipedia.org

Table 2: Typical Electronic Transitions for Substituted Pyridines

Transition Type Typical Wavelength Range (nm) Description
π → π* 200 - 270 Excitation of an electron from a bonding π orbital to an antibonding π* orbital of the aromatic system.

Note: These are general ranges, and the exact λ_max values for this compound would need to be determined experimentally.

X-Ray Crystallography for Solid-State Structure and Intermolecular Interactions

Co-crystallization involves crystallizing a target molecule with another component, such as a ligand or a potential reactant. This technique is valuable for studying non-covalent interactions and can provide insights into reaction mechanisms. For this compound, co-crystallization with hydrogen bond donors or acceptors could reveal preferential interaction sites. Such studies on substituted pyridines have been used to explore the competition and interplay between hydrogen bonds, halogen bonds, and π–π stacking interactions. acs.org

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is an essential tool for separating mixtures and assessing the purity of compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used for the analysis of pyridine derivatives. researchgate.netcdc.gov

These techniques are crucial for monitoring the progress of the synthesis of this compound. For instance, during its preparation, GC-MS can be used to identify the desired product and distinguish it from potential side-products, such as over-chlorinated species like 2-chloro-6-(chloromethyl)pyridine. mdpi.com Thin-layer chromatography (TLC) is also frequently used for rapid, qualitative monitoring of reaction progress. google.comorientjchem.org

For purity assessment, a validated HPLC or GC method would be developed. A pure sample of this compound should yield a single major peak under specific chromatographic conditions (e.g., column type, mobile phase/carrier gas, flow rate, and temperature). The presence of other peaks would indicate impurities, which could then be identified, often by coupling the chromatograph to a mass spectrometer (LC-MS or GC-MS). mdpi.com

Table 3: Chromatographic Methods for Analysis

Technique Typical Application Key Parameters
HPLC Purity assessment of the final product. Stationary phase (e.g., C18), mobile phase composition and gradient, flow rate, UV detection wavelength.
GC-MS Reaction monitoring, identification of volatile impurities and byproducts. mdpi.com Capillary column (e.g., HP-5ms), carrier gas (e.g., Helium), temperature program, mass analyzer for detection. mdpi.com

| TLC | Rapid, qualitative monitoring of reaction conversion. orientjchem.org | Stationary phase (e.g., silica gel), mobile phase (eluent), visualization method (e.g., UV light). |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a critical analytical method for the analysis of volatile and semi-volatile compounds, making it well-suited for characterizing this compound and related volatile substances generated during its synthesis. This technique provides detailed information on the components of a mixture, enabling both qualitative and quantitative analysis.

In the synthesis of this compound, GC-MS is instrumental in identifying the desired product and distinguishing it from starting materials and potential side products. For instance, in the chlorination of 2-bromo-6-hydroxymethylpyridine to form the target compound, GC-MS analysis can confirm the successful conversion and detect any over-chlorination, which could lead to the formation of 2-chloro-6-(chloromethyl)pyridine mdpi.com.

The mass spectrum of this compound exhibits a characteristic fragmentation pattern. The parent ion peaks are expected to show an isotope pattern indicative of the presence of both a bromine and a chlorine atom mdpi.com. Key fragment ions observed in the mass spectrum help to confirm the structure of the molecule. For example, a significant fragment at an m/z corresponding to 2-bromo-6-methylpyridine can be formed through fragmentation within the GC-MS system mdpi.com. The analysis of these fragmentation patterns is crucial for distinguishing between the desired product and closely related impurities that may have similar retention times mdpi.com.

Table 1: Key Mass Spectrometry Data for 2-Bromo-6-(chloromethyl)pyridine (B1342937) and Related Compounds

CompoundParent Ion (m/z)Key Fragment Ions (m/z)Isotope Pattern Significance
2-Bromo-6-(chloromethyl)pyridine205, 207170 (loss of Cl), 126 (chloromethylpyridine fragment), 90 (methylpyridine fragment), 79 (pyridine fragment)Indicates presence of one bromine and one chlorine atom mdpi.com
2-Bromo-6-hydroxymethylpyridine186, 188171, 158, 106, 78Indicates presence of one bromine atom mdpi.com
2-Chloro-6-(chloromethyl)pyridine161126Side product from over-chlorination mdpi.com

High-Performance Liquid Chromatography (HPLC) for Reaction Progress and Product Isolation

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for the analysis of non-volatile compounds and for monitoring the progress of chemical reactions. For reactions involving this compound, HPLC is an essential tool for tracking the consumption of reactants and the formation of products in real-time asianpubs.orgresearchgate.net. This allows for the optimization of reaction conditions such as temperature, time, and molar ratios of reactants asianpubs.org.

Reverse-phase (RP) HPLC is a common mode used for the separation of pyridine derivatives sielc.comsielc.com. In this method, a nonpolar stationary phase is used with a polar mobile phase, typically a mixture of acetonitrile or methanol and water, often with an acidic modifier like phosphoric acid or formic acid to ensure good peak shape for basic compounds like pyridines sielc.comhelixchrom.com. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

By periodically taking aliquots from a reaction mixture and analyzing them by HPLC, researchers can generate kinetic profiles for the reaction. This data is invaluable for understanding reaction mechanisms and for determining the optimal point to quench the reaction to maximize yield and minimize the formation of impurities. Furthermore, HPLC can be scaled up to preparative chromatography for the isolation and purification of the final product from unreacted starting materials and byproducts sielc.comsielc.com.

Table 2: Typical HPLC Conditions for Analysis of Pyridine Derivatives

ParameterConditionPurpose/Notes
ColumnReverse-Phase (e.g., C18, Newcrom R1)Separates compounds based on hydrophobicity sielc.comsielc.com
Mobile PhaseAcetonitrile/Water with an acid (e.g., phosphoric acid, formic acid)Elutes compounds from the column. Acid improves peak shape for basic analytes sielc.comhelixchrom.com
DetectionUV (e.g., 254 nm)Pyridine rings are strong UV absorbers, allowing for sensitive detection mdpi.com
ModeIsocratic or GradientIsocratic uses a constant mobile phase composition, while gradient changes over time to improve resolution helixchrom.com

Chiral HPLC for Enantiomeric Excess Determination

While this compound itself is not a chiral molecule, it is a versatile building block used in the synthesis of more complex molecules that may contain one or more stereogenic centers. When this compound is used in asymmetric synthesis to produce chiral derivatives, it is crucial to determine the enantiomeric composition of the product. Chiral HPLC is the most widely used method for determining the enantiomeric excess (ee) of a chiral compound uma.esheraldopenaccess.us.

Chiral HPLC utilizes a chiral stationary phase (CSP) that can interact differently with the two enantiomers of a chiral analyte. This differential interaction leads to different retention times for the enantiomers, allowing for their separation and quantification mdpi.com. Polysaccharide-based columns are among the most effective and versatile CSPs for the separation of a wide range of chiral compounds, including pyridine derivatives mdpi.comnih.gov.

The determination of enantiomeric excess is critical in pharmaceutical and agrochemical research, where the different enantiomers of a molecule often exhibit different biological activities. The development of a robust chiral HPLC method involves screening various CSPs and mobile phase conditions (normal phase, polar organic, or reversed phase) to achieve baseline separation of the enantiomers mdpi.comnih.gov. The relative peak areas of the two enantiomers are then used to calculate the enantiomeric excess, providing a measure of the stereoselectivity of the synthetic route. Generally, this analysis requires pure enantiomer standards for qualitative identification and quantitative determination uma.esheraldopenaccess.us.

Table 3: Principles of Enantiomeric Excess Determination by Chiral HPLC

Component/ConceptDescriptionRelevance
Chiral Stationary Phase (CSP)A stationary phase containing a single enantiomer of a chiral selector (e.g., derivatized cellulose, amylose, or macrocyclic glycopeptides) mdpi.comnih.govForms transient diastereomeric complexes with the analyte enantiomers, leading to differential retention.
Mobile PhaseCan be normal phase (e.g., hexane/isopropanol), polar organic, or reversed phase (e.g., acetonitrile/water) mdpi.comnih.govThe choice of mobile phase significantly affects the chiral recognition and separation efficiency.
Enantiomeric Excess (ee)A measure of the purity of a chiral sample, calculated as %ee = |([R] - [S]) / ([R] + [S])| x 100.Quantifies the success of an asymmetric synthesis. Determined from the integrated peak areas of the separated enantiomers.
DetectorUV, Circular Dichroism (CD), or Optical Rotation (OR) detectors heraldopenaccess.usUV is common for quantification. Chiroptical detectors can provide additional information on the absolute configuration heraldopenaccess.us

Applications of 2 Bromo 6 Chloromethyl 4 Methylpyridine As a Synthetic Intermediate

Role in the Construction of Advanced Organic Scaffolds

The distinct reactivity of the two halogen-containing groups on 2-Bromo-6-(chloromethyl)-4-methylpyridine allows for its use in the stepwise and selective construction of highly functionalized molecules. The chloromethyl group is susceptible to nucleophilic substitution, while the bromo group is an ideal handle for metal-catalyzed cross-coupling reactions.

Precursor for Nitrogen-Containing Heterocycles

This compound serves as a foundational element in the synthesis of more complex nitrogen-containing heterocyclic systems. The bromo- and chloromethyl- groups act as reactive handles to build larger, fused, or linked ring systems. For instance, similar bromopyridine derivatives are used to synthesize bi- and poly-pyridine structures, which are important ligands in coordination chemistry. sigmaaldrich.comnih.gov The bromo group can undergo palladium-catalyzed reactions, such as the Suzuki or Buchwald-Hartwig couplings, to form carbon-carbon or carbon-nitrogen bonds, respectively, thereby linking the pyridine (B92270) core to other aromatic or heterocyclic units. nih.govsigmaaldrich.com The chloromethyl group can react with various nucleophiles to initiate the formation of new rings fused to the pyridine scaffold.

Building Block for Poly-Substituted Pyridine Architectures

The creation of poly-substituted pyridines is critical for fine-tuning the steric and electronic properties of molecules in drug discovery and materials science. This compound is an excellent starting material for this purpose. The bromo substituent can be replaced with a variety of groups through cross-coupling reactions. researchgate.net For example, Suzuki coupling reactions with boronic acids can introduce new aryl or alkyl groups at the 2-position. sigmaaldrich.com

Simultaneously or sequentially, the chloromethyl group provides a site for introducing a different set of functionalities. It readily undergoes SN2 reactions with a wide range of nucleophiles, including amines, alcohols, and thiols, to append diverse side chains. This dual reactivity allows for the synthesis of pyridines with three or more distinct substituents, starting from a single, versatile intermediate. mdpi.com

Table 1: Reactions of Bromo-Pyridine Intermediates
Reaction TypeReactive SiteTypical ReagentsResulting Structure
Suzuki CouplingBromo GroupArylboronic Acid, Pd CatalystAryl-Substituted Pyridine
Buchwald-Hartwig AminationBromo GroupAmine, Pd CatalystAmino-Substituted Pyridine
Nucleophilic Substitution (SN2)Chloromethyl GroupTertiary AmineQuaternary Ammonium (B1175870) Salt
Nucleophilic Substitution (SN2)Chloromethyl GroupAlcohol/AlkoxideEther Linkage

Intermediate in the Synthesis of Quaternary Ammonium Salts

The chloromethyl group on the pyridine ring is an effective alkylating agent for the synthesis of quaternary ammonium salts (QAS). nih.gov This transformation, often achieved through the Menschutkin reaction, involves the reaction of the chloromethyl group with a tertiary amine. nih.gov The reaction results in the formation of a quaternary ammonium cation with a chloride counter-ion, introducing a permanent positive charge onto the molecule. nih.govmdpi.com

These resulting QAS can have various applications, from acting as phase-transfer catalysts to forming the basis of ionic liquids or biologically active compounds. nih.govtaylorandfrancis.com The synthesis is generally straightforward and allows for a wide variety of tertiary amines to be used, leading to a diverse library of quaternary ammonium compounds derived from the 2-bromo-4-methylpyridine (B133514) core. mdpi.com

Utility in Materials Science Research

In materials science, building blocks that offer tunable properties and multiple points for modification are highly sought after. This compound fits this role by enabling the integration of the stable and electronically active pyridine motif into larger material systems.

Precursors for Polymer Synthesis

The dual functionality of this compound makes it a valuable precursor for creating functionalized polymers. One common strategy involves modifying the chloromethyl group to introduce a polymerizable moiety. For example, reaction with a molecule containing both a nucleophile (like an amine or alcohol) and a polymerizable group (like a methacrylate) can convert the pyridine derivative into a monomer. nih.gov This monomer can then be incorporated into polymer chains via standard polymerization techniques, imparting the specific electronic and coordination properties of the pyridine ring to the bulk material.

Alternatively, the compound can be used to functionalize existing polymers or surfaces. For instance, it can be grafted onto materials with nucleophilic sites, such as amine-functionalized surfaces, to introduce the bromo-pyridine unit for further modification or to act as a metal-coordinating site. mdpi.commdpi.com

Components in Functional Organic Materials (e.g., Optoelectronic Applications)

Pyridine-containing compounds are integral to many functional organic materials due to their electron-deficient nature, thermal stability, and ability to act as ligands for metal ions. nih.govchemimpex.com These properties are essential for applications in optoelectronics, such as in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Ligands for Metal Complexes in Catalysis

The pyridine moiety is a well-established component in the design of ligands for metal complexes due to its ability to coordinate with a wide array of transition metals. This compound and its close analogues serve as crucial precursors for crafting sophisticated ligands that are instrumental in catalysis.

The compound's structure is particularly advantageous for creating ligands for several reasons. The nitrogen atom of the pyridine ring provides a primary coordination site. The chloromethyl group at the 6-position is a reactive handle that allows for the attachment of the pyridine unit to other molecular scaffolds or solid supports through nucleophilic substitution reactions. This feature is particularly valuable for the development of heterogeneous catalysts, which offer simplified product isolation and catalyst recovery. mdpi.com

For instance, research has focused on the synthesis of bromine-substituted (chloromethyl)pyridine precursors with the specific aim of immobilizing biomimetic metal ion chelates onto functionalized carbon supports. mdpi.com This approach aims to create solid-supported catalysts that mimic the active sites of metalloenzymes. Furthermore, 2-Bromo-6-(chloromethyl)pyridine (B1342937) is recognized as a ligand that can bind to transition metal ions. biosynth.com The bromine atom at the 2-position can be retained in the final ligand structure or be replaced through cross-coupling reactions to further modify the ligand's electronic and steric properties, thereby fine-tuning the catalytic activity of the resulting metal complex.

Studies on related structures, such as 2,6-dibromopyridine (B144722), have demonstrated the successful synthesis of scaffolded ligands. These ligands, which incorporate multiple pyridine units, can stabilize unique metal clusters, such as extended metal atom chains (EMACs), which exhibit interesting magnetic properties. georgiasouthern.edu This highlights the potential of bromo-substituted pyridines in the construction of complex multinuclear metal complexes for specialized catalytic applications.

Table 1: Examples of Pyridine-Based Ligand Applications from Related Precursors

Precursor/Ligand TypeMetal ComplexPotential Catalytic ApplicationReference
Bromine-substituted (chloromethyl)pyridineTransition metal chelatesHeterogeneous catalysis, Biomimetic chemistry mdpi.com
2-Bromo-6-alkylaminopyridine derivativesIron complexesFormation of extended metal atom chains (EMACs) georgiasouthern.edu
Schiff-base ligands from 2-aminopyridine (B139424)Copper(II) complexesClaisen–Schmidt condensation for chalcone (B49325) synthesis mdpi.com
Terpyridine-type ligandsIron(II) complexesHydroboration of alkynes nih.gov

Applications in Agrochemical Research

Pyridine derivatives are a cornerstone of the agrochemical industry, forming the structural core of numerous herbicides, insecticides, and fungicides. chemimpex.com The reactivity of this compound makes it an important intermediate in the synthesis of novel agrochemical candidates.

The development of effective and selective agrochemicals often relies on the assembly of complex molecules from versatile building blocks. Halogenated pyridines, such as this compound, are highly sought after for this purpose. chemimpex.com The presence of both a bromo and a chloromethyl group allows for sequential and regioselective reactions, enabling the construction of a wide library of derivatives.

For example, the closely related compound 2-bromo-6-chloro-4-methylpyridine (B114955) is known to be an essential building block in the development of various agrochemicals. chemimpex.com Similarly, fluorinated analogues like 2-bromo-6-fluoro-4-methylpyridine (B575051) are recognized as important raw materials and intermediates in agrochemical synthesis. fishersci.co.uk The chloromethyl group can readily react with nucleophiles such as alcohols, thiols, or amines to link the pyridine core to other functional moieties, while the bromine atom can participate in cross-coupling reactions, like the Suzuki or Heck reactions, to form carbon-carbon or carbon-heteroatom bonds. This dual reactivity is a powerful tool for molecular elaboration in the quest for new active ingredients.

The utility of this compound extends to its role as an intermediate in the production of herbicides and fungicides. chemimpex.com The pyridine scaffold is a known toxophore in many pesticides, and modifying its substitution pattern is a common strategy to optimize biological activity, selectivity, and environmental profile.

A patent for heterocyclic compounds with potential agrochemical applications includes 2-(chloromethyl)-4-methylpyridine, underscoring the relevance of this structural motif in the field. google.com The synthesis of trifluoromethylpyridines, a significant class of modern agrochemicals, often involves the elaboration of pre-functionalized pyridine rings. semanticscholar.org While direct synthesis of a commercial pesticide from this compound is not widely documented in public literature, its structural features are highly indicative of its potential as a key intermediate for creating novel pesticide candidates. Researchers in agrochemical discovery programs utilize such intermediates to generate and screen new compounds for desired biological effects.

Utilization in Dye and Pigment Chemistry

The pyridine ring is a component of many dyes and pigments due to its electronic properties and its ability to be part of larger conjugated systems. While direct applications of this compound in this field are not extensively reported, the chemistry of related compounds suggests its potential utility.

Chromophores are the parts of a molecule responsible for its color. The synthesis of organic dyes often involves the coupling of various aromatic and heterocyclic rings to create extended π-conjugated systems that absorb light in the visible spectrum. Intermediates like 2-bromo-6-fluoro-4-methylpyridine are noted for their use in the dyestuff field, indicating that the bromo-methyl-pyridine scaffold is of interest to this industry. fishersci.co.uk

The reactive handles on this compound would, in principle, allow for its incorporation into larger dye molecules. The chloromethyl group could be used to attach the pyridine unit to a polymer or fabric, while the bromine atom could be substituted via a cross-coupling reaction to extend the chromophore's conjugation, thereby tuning its color.

Fluorescent probes are essential tools in biological imaging and sensing. Their design often involves a fluorophore core that can be chemically modified to respond to specific analytes or environmental conditions. Brominated aromatic compounds are valuable intermediates in the synthesis of such probes. For example, brominated fluorescein (B123965) derivatives are used as platforms for creating more complex sensor molecules through cross-coupling reactions. mdpi.com The bromine atom serves as a convenient attachment point for other functional groups that can modulate the fluorescence properties of the molecule.

Given this precedent, this compound could potentially be used to construct novel fluorescent probes. The pyridine nitrogen could act as a binding site for metal ions, and the bromo and chloromethyl groups could be used to attach the molecule to other systems or to introduce functionalities that tune its photophysical properties.

Theoretical and Computational Investigations of 2 Bromo 6 Chloromethyl 4 Methylpyridine and Its Reactions

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are instrumental in predicting the molecular properties of 2-Bromo-6-(chloromethyl)-4-methylpyridine, offering a lens into its electronic behavior and spectroscopic characteristics.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The electronic structure of a molecule is fundamental to its chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. mdpi.com

For this compound, the HOMO is expected to be a π-orbital distributed over the pyridine (B92270) ring, with significant contributions from the nitrogen atom and the methyl group. The LUMO is anticipated to be a π*-antibonding orbital, also delocalized across the pyridine ring, with a notable contribution from the carbon atom of the chloromethyl group, rendering it susceptible to nucleophilic attack. The presence of the electron-withdrawing bromine and chloromethyl groups is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted pyridine.

A smaller HOMO-LUMO gap signifies a molecule that is more easily polarized and more reactive. mdpi.com In a related compound, 2-Bromo-3-hydroxy-6-methyl Pyridine, a HOMO-LUMO gap of approximately 5.395 eV was calculated using DFT with the B3LYP/6-311G(d,p) basis set. researchgate.net For 5-chloro-2-hydroxypyridine, the HOMO-LUMO energy gap was also a subject of computational study. ijesit.com We can anticipate a similar range for this compound.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

Molecular OrbitalPredicted Energy (eV)Characteristics
HOMO-7.0 to -6.5π-orbital, delocalized over the pyridine ring
LUMO-1.5 to -1.0π*-antibonding orbital, with contribution from the chloromethyl group
HOMO-LUMO Gap5.5 to 6.0Indicates moderate reactivity

Note: These values are estimations based on computational studies of similar substituted pyridines and are not from direct calculations on this compound.

Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netdtic.mil The MEP maps the electrostatic potential onto the electron density surface, with red regions indicating negative potential (electron-rich areas) and blue regions indicating positive potential (electron-poor areas).

Dipole Moment Calculations

Table 2: Predicted Dipole Moment for this compound

PropertyPredicted Value (Debye)
Dipole Moment (µ)2.0 - 3.0 D

Note: This is an estimated value based on typical dipole moments of similarly substituted pyridines.

Vibrational Frequencies and Spectroscopic Predictions

Computational chemistry can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. researchgate.net By calculating the vibrational modes, we can assign the experimentally observed spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations.

For this compound, characteristic vibrational frequencies are expected for the C-H stretching of the methyl group and the aromatic ring, the C-N stretching of the pyridine ring, and the C-Br and C-Cl stretching vibrations. The calculated vibrational spectrum can serve as a theoretical benchmark to aid in the experimental characterization of the compound. For instance, a study on 2-bromo-3-hydroxy-6-methyl pyridine provided a detailed vibrational analysis using DFT calculations. researchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)
C-H stretch (aromatic)3100 - 3000
C-H stretch (methyl)3000 - 2850
C=N stretch (pyridine ring)1600 - 1550
C=C stretch (pyridine ring)1500 - 1400
C-Cl stretch800 - 600
C-Br stretch600 - 500

Note: These are general ranges and the exact frequencies would need to be calculated for the specific molecule.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies.

Transition State Characterization for Nucleophilic Substitutions

The chloromethyl group in this compound is an excellent electrophilic site for nucleophilic substitution reactions. A common reaction would involve the displacement of the chloride ion by a nucleophile. Computational methods can be used to model this process and characterize the transition state.

The reaction is expected to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.org In this concerted process, the nucleophile attacks the carbon atom of the chloromethyl group while the carbon-chlorine bond is simultaneously broken. The transition state would feature a pentacoordinate carbon atom, with the nucleophile and the leaving chloride ion partially bonded to it. nih.govscispace.com

Computational characterization of the transition state involves locating a first-order saddle point on the potential energy surface. This is a structure that is a maximum in the direction of the reaction coordinate and a minimum in all other directions. The geometry of the transition state, including the lengths of the forming and breaking bonds, can be precisely determined. Furthermore, the activation energy for the reaction can be calculated as the energy difference between the reactants and the transition state, providing a quantitative measure of the reaction rate. Studies on the nucleophilic substitution of pyridine derivatives have shown that the nature of the nucleophile and the substituents on the pyridine ring can significantly influence the activation barrier. nih.govbath.ac.uk

Energy Barriers and Reaction Pathways for Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, are among the most powerful methods for forming carbon-carbon bonds. nih.govillinois.eduorgsyn.org The catalytic cycle for these reactions is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov

Oxidative Addition: This is often the rate-determining step of the catalytic cycle. nih.gov It involves the insertion of the palladium(0) catalyst into the carbon-bromine bond of the bromopyridine. Computational studies on related aryl halides have shown that the energy barrier for this step is influenced by the nature of the halide and the electronic properties of the aryl group. illinois.edu For bromopyridines, the C-Br bond is weaker and more susceptible to oxidative addition compared to the analogous C-Cl bond, making it a common starting material for these reactions. illinois.edu The presence of the electron-withdrawing nitrogen atom in the pyridine ring can also influence the energetics of this step.

Transmetalation: Following oxidative addition, the transmetalation step involves the transfer of an organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki-Miyaura coupling or an organozinc compound in Negishi coupling) to the palladium(II) center. nih.govorgsyn.org Density Functional Theory (DFT) calculations have indicated that the use of electron-accepting ligands on the palladium catalyst can favor the transmetalation process. nih.gov The specific base and solvent used in the reaction also play a crucial role in the energy profile of this step.

Reductive Elimination: This final step involves the formation of the new carbon-carbon bond and the regeneration of the palladium(0) catalyst. DFT studies have shown that this step is generally facile and highly exothermic. nih.gov

A hypothetical energy profile for a Suzuki-Miyaura coupling reaction involving a bromopyridine is presented below. The values are illustrative and based on computational studies of similar systems.

Reaction StepIntermediate/Transition StateRelative Gibbs Free Energy (kcal/mol)
1Pd(0) + Bromopyridine0
2Oxidative Addition TS+15 to +25
3Oxidative Addition Product-5 to -10
4Transmetalation TS+10 to +20
5Transmetalation Product-15 to -25
6Reductive Elimination TS+5 to +15
7Final Product + Pd(0)-30 to -50

This table is illustrative and compiled from general findings in computational studies of Suzuki-Miyaura reactions of aryl halides. illinois.edunih.govnih.gov

It is important to note that side reactions, such as β-hydride elimination, can compete with the desired cross-coupling pathway, and computational studies can help in understanding and mitigating these undesired processes. acs.org

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are critical to its reactivity and interactions with other molecules. Conformational analysis and molecular dynamics simulations are powerful computational tools to explore these aspects.

Preferred Conformations in Solution and Gas Phase

The primary conformational flexibility in this compound arises from the rotation of the chloromethyl group relative to the pyridine ring. The preferred conformation is determined by a balance of steric and electronic effects.

In the gas phase, the molecule is likely to adopt a conformation that minimizes steric hindrance between the chloromethyl group and the adjacent bromo substituent and the nitrogen atom of the pyridine ring. Computational studies on similar 2-substituted pyridines have shown that the orientation of the substituent is influenced by electrostatic interactions and hyperconjugation effects.

In solution, the preferred conformation can be influenced by the solvent. A polar solvent might favor a more polar conformation of the molecule. Molecular dynamics simulations, which simulate the movement of atoms and molecules over time, can provide insights into the conformational landscape in different solvent environments. acs.org Such simulations on related pyridine-containing systems have been used to understand their behavior in aqueous and organic solutions. iaea.org

Rotational Barriers of Substituents

The rotation of the chloromethyl and methyl groups in this compound is not free but is hindered by energy barriers. These rotational barriers can be calculated using quantum mechanical methods by mapping the potential energy surface as a function of the dihedral angle of the rotating group.

The rotational barrier of the chloromethyl group is expected to be the more significant of the two due to its larger size and the potential for steric clashes with the bromo substituent and the pyridine nitrogen. The barrier height will depend on the relative energies of the eclipsed and staggered conformations.

A hypothetical potential energy scan for the rotation of the chloromethyl group is shown below, with the dihedral angle defined by the C(ring)-C(substituent)-Cl-H atoms.

Dihedral Angle (degrees)Relative Energy (kcal/mol)Conformation
03.0 - 5.0Eclipsed with N
600.5 - 1.5Staggered
1202.5 - 4.5Eclipsed with C-Br
1800Staggered (most stable)
2402.5 - 4.5Eclipsed with C-Br
3000.5 - 1.5Staggered

This table is a hypothetical representation based on general principles of conformational analysis of substituted aromatic compounds.

The rotational barrier of the methyl group at the 4-position is expected to be considerably lower, likely in the range of 1-2 kcal/mol, as it experiences less steric hindrance.

Ligand Design and Binding Studies (Computational Only)

The nitrogen atom of the pyridine ring and the potential for the chloromethyl group to be transformed into other coordinating moieties make this compound and its derivatives interesting candidates as ligands in coordination chemistry. Computational methods can be employed to design new ligands based on this scaffold and to study their interactions with metal centers.

Interactions with Metal Centers

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it a potential coordination site for a metal center. DFT calculations are a powerful tool for investigating the nature of the metal-ligand bond, including binding energies, bond lengths, and electronic structure. nih.govresearchgate.net

Computational studies on the coordination of pyridine and substituted pyridines to various transition metals, such as palladium, nickel, copper, and ruthenium, have provided detailed insights into these interactions. nih.govnih.govacs.orgacs.org The strength of the metal-pyridine bond is influenced by both the electronic properties of the metal and the substituents on the pyridine ring. Electron-donating groups on the pyridine ring generally increase its basicity and lead to stronger coordination, while electron-withdrawing groups have the opposite effect. The methyl group at the 4-position of this compound is an electron-donating group and would be expected to enhance its coordinating ability compared to unsubstituted pyridine.

The table below presents hypothetical binding energies for the coordination of a generic substituted pyridine ligand to different divalent metal ions, as would be calculated using DFT.

Metal IonBinding Energy (kcal/mol)M-N Bond Length (Å)
Cu(II)-25 to -351.95 - 2.05
Ni(II)-30 to -401.90 - 2.00
Pd(II)-35 to -452.00 - 2.10
Zn(II)-20 to -302.05 - 2.15

This table is a hypothetical representation based on DFT calculations for the binding of pyridine and its derivatives to transition metal ions. nih.govresearchgate.net

Furthermore, the chloromethyl group can be functionalized to create multidentate ligands. For example, it could be converted to a phosphine (B1218219), amine, or alcohol group, which could then also coordinate to the metal center, leading to the formation of stable chelate complexes. Computational modeling can be used to predict the geometries and stabilities of such complexes, aiding in the rational design of new ligands for catalysis and other applications. nih.govrsc.org

Docking Studies with Model Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a potential drug molecule (the ligand) might interact with a biological target, typically a protein or nucleic acid (the receptor).

Although no specific docking studies for this compound have been reported, a hypothetical docking study would involve several key steps. Initially, the three-dimensional structure of this compound would be optimized using methods like Density Functional Theory (DFT) to determine its most stable conformation.

Subsequently, a model receptor would be selected. The choice of receptor would depend on the intended application of the pyridine derivative. For instance, if the compound is being investigated for its potential as an enzyme inhibitor, the crystal structure of that enzyme would be obtained from a repository such as the Protein Data Bank.

The docking process itself would then be performed using specialized software. This software would explore a vast number of possible binding poses of the ligand within the active site of the receptor, scoring each pose based on a set of parameters that estimate the binding affinity. These scoring functions typically account for electrostatic interactions, hydrogen bonding, van der Waals forces, and desolvation penalties.

The results of a docking study are generally presented in a table that summarizes the key interactions and binding energies for the most favorable poses. For illustrative purposes, a hypothetical data table for the docking of this compound with a generic kinase receptor might look like the following:

Table 1: Hypothetical Docking Results for this compound with a Model Kinase Receptor

Binding PoseBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
1-8.5LYS78, GLU95Hydrogen Bond, Electrostatic
2-8.2LEU130, VAL65Hydrophobic Interaction
3-7.9ASP184Hydrogen Bond
4-7.5PHE182Pi-Pi Stacking

It is important to note that the values and interactions in this table are purely illustrative and not based on experimental or published computational data for this compound.

The insights gained from such docking studies, even if theoretical, can guide the synthesis of new derivatives with improved binding affinity and selectivity. For example, if a particular interaction is found to be crucial for binding, the parent molecule could be chemically modified to enhance this interaction, leading to a more potent compound.

While specific research on the docking of this compound is currently absent, the well-established methodologies of computational chemistry and molecular modeling provide a clear path for future investigations into its potential biological activities.

Future Research Directions and Unexplored Avenues for 2 Bromo 6 Chloromethyl 4 Methylpyridine

Novel Synthetic Methodologies

The development of more efficient, sustainable, and selective methods for the synthesis of 2-Bromo-6-(chloromethyl)-4-methylpyridine and its analogs is a primary area for future investigation. Current synthetic routes, while effective, may be enhanced by exploring cutting-edge technologies that offer milder reaction conditions and improved functional group tolerance. nih.gov

Electrochemical Synthesis Pathways

Electrochemical methods offer a green and often more direct alternative to traditional chemical synthesis. nih.gov Future research could focus on developing an electrochemical approach to construct the substituted pyridine (B92270) ring of this compound. This could involve the electro-oxidative coupling of suitable precursors, potentially leading to a more atom-economical and environmentally benign synthesis. The influence of electrode material, solvent, and electrolyte on the regioselectivity and yield of the desired product would be critical areas of investigation.

Photoredox Catalysis in Functionalization

Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling transformations under mild conditions using visible light. nih.gov This methodology could be applied to the functionalization of the this compound core. For instance, photoredox-mediated cross-coupling reactions could be explored to replace the bromine atom with various alkyl or aryl groups. Additionally, the chloromethyl group could potentially be targeted for photoredox-catalyzed transformations, offering a novel route to introduce diverse functionalities at this position. The compatibility of photoredox catalysis with the existing functional groups on the pyridine ring would be a key aspect to investigate. nih.gov

Biocatalytic Transformations

The use of enzymes in organic synthesis, or biocatalysis, offers unparalleled selectivity and can operate under mild, environmentally friendly conditions. Future research could explore the potential of biocatalytic transformations for the synthesis or modification of this compound. This could involve the use of enzymes, such as halogenases or methyltransferases, to introduce the bromo and methyl groups onto a pyridine precursor with high regioselectivity. Alternatively, enzymes could be employed for the selective transformation of the chloromethyl group, for example, through enzymatic hydrolysis to the corresponding alcohol or substitution with other nucleophiles.

Expanded Reactivity Landscape

Beyond its synthesis, there is considerable scope to expand the reactivity of this compound, particularly through the functionalization of its C-H bonds and the development of asymmetric transformations.

Exploration of C-H Functionalization Strategies

Direct C-H functionalization is a highly desirable synthetic strategy as it avoids the need for pre-functionalized starting materials. rsc.org For this compound, there are two distinct C-H bonds on the pyridine ring (at the C-3 and C-5 positions) and C-H bonds on the methyl group. Future research should focus on developing methods to selectively functionalize these positions. Transition-metal catalyzed C-H activation could be a promising approach. nih.gov For example, directing group strategies could be employed to achieve regioselective arylation, alkylation, or amination at the C-3 or C-5 positions. Furthermore, radical-based C-H functionalization methods could be explored for the selective modification of the methyl group.

Development of Asymmetric Transformations

The development of methods to introduce chirality into molecules derived from this compound is a significant area for future research. This could be achieved through asymmetric transformations of the existing functional groups. For instance, the development of enantioselective methods for the nucleophilic substitution of the chloromethyl group would lead to the formation of chiral centers. This could involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. Such asymmetric transformations would significantly enhance the value of this compound as a building block for the synthesis of chiral drugs and other biologically active molecules. nih.gov

Advanced Material Science Applications

The bifunctional nature of this compound, with two distinct reactive sites, makes it an exceptionally valuable building block for the synthesis of advanced functional polymers and materials.

A significant area of future research lies in the integration of this pyridine derivative into "smart" or responsive materials. These are materials designed to undergo significant changes in their physical or chemical properties in response to external stimuli such as pH, light, temperature, or the presence of specific analytes. The pyridine nitrogen atom can act as a pH-sensitive site or a metal-ion coordination site, while the chloromethyl and bromo groups provide convenient handles for polymerization or grafting onto other structures.

Future research could focus on synthesizing polymers where the this compound unit is incorporated as a pendant group. Such materials could exhibit pH-responsive swelling behavior, making them suitable for applications in drug delivery systems or sensors. nih.govnih.gov For instance, diblock copolymer brushes containing vinyl pyridine have demonstrated pH-responsive behavior, acting as both polyelectrolytes and polyampholytes. nih.gov Similarly, terpyridine-functionalized microgels have been shown to assemble reversibly in the presence of metal ions, leading to materials with tunable rheological properties. rsc.org By leveraging the reactivity of its chloromethyl group, this compound could be used to create analogous advanced materials, such as smart hydrogels for tissue engineering or photocatalytic systems. rsc.orgacs.org

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic molecules. The properties of MOFs are highly dependent on the nature of these organic linkers. Pyridine-containing ligands are frequently used in MOF synthesis, with the resulting frameworks showing promise in gas storage, separation, and catalysis. rsc.orgnih.gov

While this compound is not a conventional MOF linker in its native form, its reactive groups offer a gateway to creating novel, functionalized linkers. Future research could explore the chemical transformation of the bromo and chloromethyl groups into coordinating moieties like carboxylates, amines, or other N-heterocycles. This would allow for the design of new tritopic or higher-connectivity linkers, potentially leading to MOFs with unprecedented topologies and properties. The ability to precisely tune the structure and electronics of the pyridine linker could lead to the development of MOFs with enhanced catalytic activity or selective magnetic properties. rsc.org For example, biomass-derived terpyridines have been successfully used to construct 3D porous Zn(II) MOFs that exhibit fluorescence quenching in the presence of nitro compounds, highlighting the potential for sensor applications. nih.gov

Sustainable Chemistry and Green Synthesis Initiatives

The principles of green chemistry are increasingly guiding synthetic methodologies, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. Applying these principles to the synthesis and application of this compound is a critical area for future investigation.

Traditional synthetic routes to functionalized pyridines can involve harsh reagents and conditions. A key future direction is the development of greener synthetic pathways. Research has already demonstrated alternative methods for synthesizing precursors like 2-bromo-6-chloromethylpyridine that avoid pyrophoric chemicals such as n-butyllithium and toxic reagents like thionyl chloride, instead using more manageable substances like Turbo Grignard reagents and cyanuric chloride under milder conditions.

Further research should focus on expanding the portfolio of environmentally friendly reactions. This includes the use of water as a solvent, the development of solvent-free reaction conditions, and the utilization of catalysts derived from sustainable sources. acs.org The application of solid acid catalysts, which are often less corrosive and easier to handle than liquid acids, also represents a promising avenue for greener synthesis.

To improve the economic and environmental viability of synthesis, the development of recyclable catalytic systems is paramount. For pyridine synthesis, research into magnetically recoverable nanocatalysts has shown great promise. acs.org These catalysts, which can be easily separated from the reaction mixture using an external magnet, can be reused multiple times without a significant loss of activity.

Future work should aim to design and apply such recyclable catalysts specifically for the synthesis and derivatization of this compound. Another important aspect is the study of catalyst regeneration. For reactions that lead to catalyst deactivation, developing effective regeneration protocols is essential for a sustainable industrial process. The use of robust and reusable solid-base catalysts, which can be stable for multiple cycles, is another key strategy to explore.

Emerging Analytical Techniques for In-Situ Reaction Monitoring

Optimizing reaction conditions, ensuring safety, and improving yield requires a deep understanding of reaction kinetics and mechanisms. Emerging analytical techniques that allow for real-time, in-situ monitoring are transforming chemical process development.

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters. nih.govmt.comstepscience.com The adoption of PAT tools for reactions involving this compound is a vital future research direction. Spectroscopic methods like in-situ Fourier Transform Infrared (FTIR), Near-Infrared (NIR), and Raman spectroscopy can provide continuous, real-time data on the concentration of reactants, intermediates, and products. mt.comresearchgate.netamericanpharmaceuticalreview.com

These techniques are particularly valuable for monitoring hazardous or sensitive reactions, such as the Grignard reactions used in the synthesis of pyridine precursors. acs.orgmt.comdtu.dk In-situ Raman spectroscopy, for example, can monitor the formation and consumption of organometallic species in real-time without the need for sampling, which can be challenging for air- and moisture-sensitive reactions. acs.orgresearchgate.net By providing a detailed window into the reaction as it happens, these techniques enable rapid optimization, improved process control, and enhanced safety, accelerating the transition of novel chemical processes from the laboratory to industrial application. nih.govresearchgate.netmdpi.com

Data-Driven Chemistry and Machine Learning in Reaction Prediction

The advancement of data-driven chemistry and machine learning presents a significant opportunity to explore the full synthetic potential of this compound. While specific machine learning models trained on this compound are not yet prevalent, its structural attributes make it an ideal candidate for inclusion in large chemical reaction datasets used to train predictive algorithms.

Machine learning models in chemistry often rely on vast datasets of chemical reactions to predict outcomes, reaction conditions, and potential byproducts. arxiv.orgnih.gov These models can be broadly categorized as template-based or template-free. Template-based approaches match reactants to known reaction types, while template-free methods, often utilizing graph-based representations of molecules, can predict novel transformations. nih.gov

The inclusion of this compound and its reactions in these datasets would be invaluable. The compound's two distinct reactive sites—the chloromethyl group, prone to nucleophilic substitution, and the bromo-substituted pyridine ring, amenable to cross-coupling reactions—provide a basis for generating diverse reaction data.

Potential Research and Data Generation:

High-Throughput Experimentation (HTE): HTE campaigns could be designed to systematically react this compound with a wide array of nucleophiles and coupling partners. The resulting data on successful and unsuccessful reactions would be a rich training set for machine learning models.

Reaction Outcome Prediction: By training a model on this data, researchers could more accurately predict the products of reactions involving this pyridine derivative with new, untested reagents. arxiv.org This could accelerate the discovery of novel molecules for applications in pharmaceuticals and materials science.

Chemoselectivity Prediction: A key challenge with multifunctional compounds like this compound is controlling which functional group reacts. Machine learning models could be trained to predict the chemoselectivity of a reaction based on the reagents and conditions, guiding chemists toward the desired product.

Interactive Data Table: Potential Reactions for Machine Learning Datasets

Reactant AReactant B (Example)Potential Reaction TypeKey Data for Model Training
This compoundAnilineNucleophilic SubstitutionYield, reaction time, temperature, solvent, catalyst (if any)
This compoundPhenylboronic acidSuzuki Cross-CouplingYield, catalyst loading, base, solvent, temperature
This compoundSodium azideNucleophilic SubstitutionYield, reaction time, solvent
This compoundTerminal alkyneSonogashira Cross-CouplingYield, catalyst system (Pd/Cu), base, solvent

Integration into Supramolecular Assemblies

The synthesis of complex, multi-component supramolecular structures such as metal-organic frameworks (MOFs), coordination polymers, and self-assembled monolayers could be a fruitful area of investigation. The bifunctional nature of this compound makes it a versatile building block, or "tecton," for constructing these assemblies.

Research Directions in Supramolecular Chemistry:

Ligand Synthesis: The chloromethyl group can be readily converted into other functionalities capable of forming non-covalent bonds, such as thiols for surface anchoring or hydrogen-bonding groups like amides and ureas. The bromo group can be used to introduce larger aromatic systems via cross-coupling, which can then participate in π-π stacking interactions.

Metal-Organic Coordination: The pyridine nitrogen can coordinate to a variety of transition metals, forming discrete coordination complexes or extended networks. biosynth.com By first modifying the chloromethyl and bromo groups, researchers can create multifunctional ligands that direct the assembly of novel supramolecular architectures with desired properties (e.g., porosity, magnetism, or luminescence).

Self-Assembly on Surfaces: Derivatives of this compound could be designed to self-assemble on surfaces like gold or silicon. For instance, converting the chloromethyl group to a thiol would allow for the formation of self-assembled monolayers, with the pyridine unit exposed to coordinate metal ions or participate in further reactions.

Interactive Data Table: Potential Supramolecular Building Blocks from this compound

Derivative of this compoundFunctional Groups for AssemblyPotential Supramolecular StructureDriving Non-Covalent Interactions
2-Aryl-6-(aminomethyl)-4-methylpyridine (from Suzuki coupling and nucleophilic substitution)Pyridine N, Amino group, Aryl groupCoordination Polymers, HelicatesMetal-coordination, Hydrogen bonding, π-π stacking
2-Bromo-6-(mercaptomethyl)-4-methylpyridine (from nucleophilic substitution with a thiol)Pyridine N, Thiol groupSelf-Assembled Monolayers (SAMs)Metal-coordination, Au-S bonding
2,6-Bis(pyridyl)-4-methylpyridine derivative (via cross-coupling reactions)Multiple Pyridine N atomsMetal-Organic CagesMetal-coordination

Q & A

Q. What are the common synthetic routes for 2-Bromo-6-(chloromethyl)-4-methylpyridine?

The compound can be synthesized via halogen exchange reactions. A reported method involves heating 2-chloro-6-methylpyridine with bromotrimethylsilane (TMSBr) under reflux conditions, yielding 2-bromo-6-methylpyridine as an intermediate. Further functionalization of the methyl group via chlorination (e.g., using SOCl₂ or PCl₃) introduces the chloromethyl moiety. Alternative routes include direct bromination of 6-(chloromethyl)-4-methylpyridine derivatives using N-bromosuccinimide (NBS) under radical initiation .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • FTIR/Raman spectroscopy : Identifies functional groups (e.g., C-Br at ~550–600 cm⁻¹, C-Cl at ~700–750 cm⁻¹) and confirms substitution patterns on the pyridine ring .
  • NMR spectroscopy : 1^1H NMR distinguishes methyl (δ ~2.5 ppm) and chloromethyl (δ ~4.5 ppm) groups. 13^{13}C NMR confirms aromatic carbons and halogenated positions.
  • Mass spectrometry : High-resolution MS (HRMS) using ESI or EI ionization provides exact mass confirmation (e.g., [M+H]⁺ expected for C₇H₇BrClN: 234.93 g/mol) .

Q. What safety precautions are critical when handling this compound?

  • Storage : Keep in tightly sealed containers in a cool, dry, and well-ventilated area. Avoid exposure to heat, sparks, or open flames due to potential decomposition of chloromethyl groups .
  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to mitigate inhalation risks.
  • Waste disposal : Collect halogenated waste separately and treat with neutralizing agents (e.g., sodium bicarbonate) before professional disposal .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

The bromine atom at the 2-position acts as a strong electron-withdrawing group, enhancing the electrophilicity of the pyridine ring. However, steric hindrance from the 4-methyl and 6-chloromethyl groups may reduce accessibility for catalytic coupling (e.g., Suzuki or Ullmann reactions). Computational studies (e.g., DFT at B3LYP/6-311++G**) suggest that the chloromethyl group’s inductive effect further polarizes the C-Br bond, favoring nucleophilic substitution at the 2-position. Comparative reactivity data with analogs (e.g., 2-bromo-4-methylpyridine) show reduced yields in Pd-catalyzed reactions due to steric constraints .

Q. How can researchers resolve contradictions in reported reaction yields for this compound?

Discrepancies in yields often arise from:

  • Purity of starting materials : Trace moisture or impurities in TMSBr can inhibit halogen exchange.
  • Reaction conditions : Optimal temperatures for bromination (80–100°C) and chlorination (40–60°C) must be strictly controlled.
  • Catalyst selection : Ni catalysts (e.g., NiCl₂(PPh₃)₂) may outperform Pd in sterically hindered systems. A stepwise protocol (bromination followed by chlorination) improves reproducibility .

Q. What strategies optimize the use of this compound in synthesizing bipyridine ligands?

  • Reductive coupling : Use Ni(0) catalysts (e.g., Ni(COD)₂) under inert atmospheres to couple two pyridine units via C-Br activation.
  • Protection-deprotection : Temporarily protect the chloromethyl group with trimethylsilyl (TMS) moieties to prevent side reactions during coupling.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility and stabilize intermediates. Reported ligand syntheses achieve ~70–85% yields under optimized conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.